2-Dec-1-yn-5-yloxyoxane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-dec-1-yn-5-yloxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVLXNCIATBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Dec-1-yn-5-yloxyoxane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, 2-Dec-1-yn-5-yloxyoxane. As this molecule is not readily described in current chemical literature, this document provides a comprehensive, hypothetical framework for its preparation and analysis, based on established and reliable organic chemistry methodologies. The proposed synthesis employs a convergent approach, culminating in a Williamson ether synthesis to couple a tetrahydropyran moiety with a functionalized decyne chain. Detailed experimental protocols for each synthetic step are provided, alongside a summary of expected characterization data derived from spectroscopic predictions for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis of novel heterocyclic compounds bearing alkyne functionalities, which are of significant interest in medicinal chemistry and materials science.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-stage route, as depicted in the workflow diagram below. The key steps involve:
-
Preparation of the requisite precursors: 5-hydroxytetrahydropyran (oxane-3-ol) and dec-1-yn-5-ol.
-
Activation of the secondary alcohol of dec-1-yn-5-ol by conversion to a tosylate, a superior leaving group for nucleophilic substitution.
-
Coupling of the two fragments via a Williamson ether synthesis to form the target molecule.
Experimental Protocols
The following protocols are proposed for the synthesis of this compound and its precursors.
Synthesis of 5-Hydroxytetrahydropyran
5-Hydroxytetrahydropyran can be synthesized via the acid-catalyzed hydration of 3,4-dihydropyran.
-
Materials: 3,4-Dihydropyran, deionized water, sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask containing deionized water (100 mL), add 3,4-dihydropyran (0.5 mol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-hydroxytetrahydropyran as a colorless oil.
-
Synthesis of Dec-1-yn-5-ol
This secondary alcohol can be prepared by the reaction of pentanal with the Grignard reagent derived from propargyl bromide.
-
Materials: Magnesium turnings, dry tetrahydrofuran (THF), propargyl bromide, pentanal, saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (0.55 mol).
-
Add dry THF (50 mL) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide (0.5 mol) in dry THF (100 mL) to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of pentanal (0.45 mol) in dry THF (50 mL) dropwise.
-
After the addition, allow the mixture to stir at room temperature for 3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford dec-1-yn-5-ol.
-
Tosylation of Dec-1-yn-5-ol
The secondary alcohol is converted to a tosylate to facilitate the subsequent nucleophilic substitution.
-
Materials: Dec-1-yn-5-ol, dry pyridine, p-toluenesulfonyl chloride (TsCl), dichloromethane (DCM), 1 M HCl, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve dec-1-yn-5-ol (0.4 mol) in dry pyridine (150 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.44 mol) in portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
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Pour the reaction mixture into ice-cold 1 M HCl (300 mL) and extract with DCM (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-tosyloxy-dec-1-yne, which can be used in the next step without further purification.
-
Synthesis of this compound
The final product is assembled via a Williamson ether synthesis.
-
Materials: 5-Hydroxytetrahydropyran, sodium hydride (60% dispersion in mineral oil), dry dimethylformamide (DMF), 5-tosyloxy-dec-1-yne, deionized water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (0.35 mol) in dry DMF (200 mL) at 0 °C, add a solution of 5-hydroxytetrahydropyran (0.3 mol) in dry DMF (50 mL) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of 5-tosyloxy-dec-1-yne (0.28 mol) in dry DMF (100 mL) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of deionized water (150 mL).
-
Extract the aqueous mixture with diethyl ether (4 x 100 mL).
-
Wash the combined organic extracts with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Characterization Data
The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods. The expected data are summarized in the table below.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| 1H NMR (CDCl3) | δ 3.4-4.0 (m, protons on oxane ring adjacent to oxygen), δ 3.5-3.8 (m, -CH-O-), δ 2.2-2.4 (m, -CH2-C≡CH), δ 2.0-2.1 (t, -C≡CH), δ 1.2-1.8 (m, aliphatic protons), δ 0.9 (t, terminal -CH3) |
| 13C NMR (CDCl3) | δ 82-84 (-C≡CH), δ 69-71 (-C≡CH), δ 75-80 (-CH-O-), δ 65-70 (carbons on oxane ring adjacent to oxygen), δ 20-40 (aliphatic carbons) |
| IR (thin film, cm-1) | ~3300 (C≡C-H stretch, sharp), ~2930 (sp3 C-H stretch), ~2120 (C≡C stretch, weak), ~1100 (C-O-C stretch, strong) |
| Mass Spec (ESI-MS) | m/z 239.20 [M+H]+, 261.18 [M+Na]+ |
Conclusion
This technical guide provides a detailed and plausible route for the synthesis and characterization of the novel compound this compound. The proposed pathway utilizes robust and well-understood reactions, offering a high probability of success. The provided experimental protocols and expected characterization data serve as a comprehensive starting point for any research group aiming to synthesize this or structurally related molecules. Such compounds, combining a heterocyclic core with a terminal alkyne, are valuable scaffolds for further functionalization, for example, via "click" chemistry, opening avenues for applications in drug discovery and materials science.
An In-depth Technical Guide on the Physical and Chemical Properties of Alkyne-Functionalized Cyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-functionalized cyclic ethers are a class of organic molecules that have garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and drug development. Their unique structural composition, which combines a cyclic ether moiety (such as an epoxide, oxetane, or tetrahydrofuran) with a reactive alkyne group, imparts a versatile set of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their synthesis and key reactions, and visualizations of relevant chemical pathways. The strategic incorporation of the cyclic ether can influence polarity, solubility, and metabolic stability, while the terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling reactions.
Physical Properties
The physical properties of alkyne-functionalized cyclic ethers are influenced by the size and substitution of the ether ring, as well as the position of the alkyne functionality. Generally, these compounds are liquids at room temperature, with boiling points that increase with molecular weight. They exhibit moderate polarity, leading to good solubility in a wide range of organic solvents, while their solubility in water is limited.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Glycidyl Propargyl Ether | 2-(prop-2-yn-1-yloxymethyl)oxirane | C₆H₈O₂ | 112.13 | 95 (at 45 mmHg)[1][2] | 1.040 (at 20 °C)[1][3] | 1.448-1.450[3][4] |
| 3-(Propargyloxymethyl)oxetane | 3-((Prop-2-yn-1-yloxy)methyl)oxetane | C₇H₁₀O₂ | 126.15 | No data available | No data available | No data available |
| 2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuran | 2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuran | C₈H₁₂O₂ | 140.18 | No data available | No data available | No data available |
| 3-Ethynyloxetane | 3-Ethynyloxetane | C₅H₆O | 82.10 | No data available | No data available | No data available |
Chemical Properties and Reactivity
The chemical reactivity of alkyne-functionalized cyclic ethers is dominated by the transformations of the alkyne group and the potential for ring-opening of the cyclic ether, particularly in the case of strained rings like epoxides and oxetanes.
Key Chemical Reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction forms a stable 1,2,3-triazole linkage. It is widely used for bioconjugation, polymer synthesis, and in drug discovery for linking molecular fragments.
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Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.
-
Ring-Opening Reactions: The cyclic ether moiety, especially strained rings like epoxides and oxetanes, can undergo nucleophilic ring-opening reactions under acidic or basic conditions. This property is particularly relevant in polymerization and in biological contexts where enzymatic or acidic hydrolysis can occur.
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Ring-Opening Polymerization (ROP): Alkyne-functionalized cyclic ethers can serve as monomers in ring-opening polymerization to produce functional polymers with pendant alkyne groups, which can be further modified using click chemistry.
Experimental Protocols
Synthesis of Alkyne-Functionalized Cyclic Ethers
General Procedure for Williamson Ether Synthesis of Propargyl Ethers:
This procedure describes the synthesis of alkyne-functionalized cyclic ethers from the corresponding alcohol-containing cyclic ether and propargyl bromide.
Figure 1: General workflow for the synthesis of alkyne-functionalized cyclic ethers.
Detailed Protocol for the Synthesis of 3-((Prop-2-yn-1-yloxy)methyl)oxetane:
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Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 3-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous THF dropwise.
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Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add propargyl bromide (1.2 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 3-((prop-2-yn-1-yloxy)methyl)oxetane.
Characterization Data for 3-((Prop-2-yn-1-yloxy)methyl)oxetane:
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¹H NMR (CDCl₃): δ (ppm) 4.80-4.75 (m, 2H), 4.65-4.60 (m, 2H), 4.15 (d, J=2.4 Hz, 2H), 3.70 (s, 2H), 3.25-3.15 (m, 1H), 2.45 (t, J=2.4 Hz, 1H).
-
¹³C NMR (CDCl₃): δ (ppm) 79.5, 78.0, 74.5, 72.0, 58.0, 40.0.
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Mass Spectrometry (EI): m/z (%) = 126 (M+), 97, 81, 67, 57.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Protocol for CuAAC Reaction:
Figure 2: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol for the CuAAC Reaction of 3-((Prop-2-yn-1-yloxy)methyl)oxetane with Benzyl Azide:
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Preparation: To a solution of 3-((prop-2-yn-1-yloxy)methyl)oxetane (1.0 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.
Sonogashira Coupling
General Protocol for Sonogashira Coupling:
Figure 3: General workflow for the Sonogashira Coupling reaction.
Detailed Protocol for the Sonogashira Coupling of 2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuran with Iodobenzene:
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Preparation: To a degassed solution of 2-((prop-2-yn-1-yloxy)methyl)tetrahydrofuran (1.0 equivalent), iodobenzene (1.1 equivalents), and copper(I) iodide (0.05 equivalents) in triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) under an inert atmosphere.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the coupled product.
Conclusion
Alkyne-functionalized cyclic ethers are valuable building blocks in modern organic chemistry. Their synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the terminal alkyne allows for a wide array of subsequent chemical modifications, with CuAAC and Sonogashira coupling being the most prominent examples. The cyclic ether moiety not only influences the physical properties of the molecule but also offers a site for potential ring-opening reactions, further expanding their synthetic utility. This guide provides a foundational understanding of the properties and reactivity of these compounds, along with practical experimental protocols to facilitate their use in research and development.
References
Technical Guide on the Spectroscopic Analysis of 2-Dec-1-yn-5-yloxyoxane
Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for the compound 2-Dec-1-yn-5-yloxyoxane (CAS No. 223734-62-1). The following guide is a comprehensive, predictive analysis based on the known spectroscopic behavior of its constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain, and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured to be representative for a molecule of this nature.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.65 | t | 1H | O-CH-O (anomeric proton on oxane) |
| ~3.90 | m | 1H | O-CH₂ (axial on oxane) |
| ~3.75 | m | 1H | CH-O (on decyn chain) |
| ~3.50 | m | 1H | O-CH₂ (equatorial on oxane) |
| ~2.40 | t | 2H | CH₂-C≡C |
| ~2.05 | t | 1H | C≡C-H |
| ~1.80 - 1.50 | m | 8H | Aliphatic CH₂ (oxane and decyn chain) |
| ~1.40 - 1.25 | m | 6H | Aliphatic CH₂ (decyn chain) |
| ~0.90 | t | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~98.0 | O-CH-O (anomeric carbon) |
| ~84.0 | C≡C-H |
| ~75.0 | CH-O (on decyn chain) |
| ~69.0 | C≡C-H |
| ~62.0 | O-CH₂ (on oxane) |
| ~35.0 - 19.0 | Aliphatic CH₂ (multiple signals) |
| ~14.0 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~2860 | Strong | C-H stretch (aliphatic) |
| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne)[1] |
| ~1120 | Strong | C-O stretch (ether) |
| ~1075 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Assignment |
| 238.37 | [M]⁺ (Molecular Ion) |
| 153.13 | [M - C₅H₉O]⁺ (Loss of oxanyl group) |
| 85.06 | [C₅H₉O]⁺ (Oxanyl cation) |
Experimental Protocols
The following are standard methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
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Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.
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¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.
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¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A total of 1024 scans are co-added.
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Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
IR Spectroscopy
-
Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean NaCl plates is first acquired and automatically subtracted from the sample spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance versus wavenumber.
Mass Spectrometry
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Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.
-
GC Separation: A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column. A temperature gradient is used to ensure separation from any potential impurities.
-
MS Acquisition: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Experimental workflow from sample preparation to structural confirmation.
Caption: Logical diagram for spectroscopic-based structural elucidation.
References
The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The terminal alkyne, a seemingly simple functional group, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique linear geometry, electronic properties, and reactivity have propelled it from a niche structural motif to a key player in drug discovery and development. This technical guide provides an in-depth exploration of the diverse applications of terminal alkynes in medicinal chemistry, offering a comprehensive resource for researchers and professionals in the field. We delve into the critical roles of terminal alkynes as pharmacophores, their utility in bioorthogonal "click" chemistry for bioconjugation, their application in forming complex molecular architectures via Sonogashira coupling, and their growing importance in molecular imaging. This guide presents quantitative bioactivity data, detailed experimental protocols for key synthetic transformations, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this remarkable functional group.
The Terminal Alkyne as a Privileged Pharmacophore
The terminal alkyne's distinct characteristics make it a valuable pharmacophore in drug design. Its linear, rigid structure can provide directional interactions within a binding pocket, while its sp-hybridized carbons are more electronegative than their sp2 and sp3 counterparts, enabling unique non-covalent interactions. Furthermore, the terminal alkyne can act as a bioisostere for other functional groups, offering a means to fine-tune a molecule's physicochemical properties.[1][2][3][4]
A prominent example of the terminal alkyne as a key pharmacophore is in the design of enzyme inhibitors. The terminal alkyne can act as a "warhead" for covalent inhibitors or participate in crucial binding interactions for non-covalent inhibitors.
Quantitative Bioactivity of Terminal Alkyne-Containing Drugs
The following table summarizes the quantitative bioactivity data for several notable drugs and clinical candidates that feature a terminal alkyne moiety. This data highlights the potent and diverse biological activities achievable with this functional group.
| Drug/Compound | Target(s) | Bioactivity Metric | Value | Reference(s) |
| MAO Inhibitors | ||||
| Propargylamine Scaffold | hMAO-A | IC50 | 765.6 - 861.6 nM | |
| hMAO-B | IC50 | 152.1 - 164.7 nM | ||
| Ponatinib | BCR-ABL, VEGFR2, FGFR, PDGFR | IC50 | 0.37 - 2.0 nM (for various kinases) | [5][6] |
| Erlotinib | EGFR | Ki | 3.86 nM (wild-type), 4.76 nM (L858R mutant) | [7] |
| Ibrutinib | BTK | k_inact/K_i | 3.28 x 10^5 M⁻¹s⁻¹ | [8] |
| IC50 | 0.5 nM | [9] | ||
| Lenacapavir | HIV-1 Capsid | EC50 | 32 pM (human CD4+ T cells), 56 pM (macrophages) | [10] |
| EC50 | 105 pM (MT-4 cells) | [10] | ||
| EC50 | 0.15 - 0.36 nM (clinical isolates) | [10] | ||
| Tazarotenic Acid | RARβ, RARγ | Binding Affinity | Selective for RARβ and RARγ over RARα | [11][12][13][14] |
Bioorthogonal Chemistry: The Power of "Click" Reactions
The terminal alkyne is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[15][16] These reactions allow for the efficient conjugation of molecules in complex biological environments, revolutionizing areas such as drug targeting, diagnostics, and proteomics.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry, forming a stable 1,4-disubstituted-1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is widely used for bioconjugation, including the attachment of drugs to antibodies to create antibody-drug conjugates (ADCs).
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is a general guideline for the CuAAC reaction for labeling a protein with an azide-containing molecule. Optimization may be required for specific substrates.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-containing molecule (e.g., a fluorescent dye or drug)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride (optional, as a scavenger of reactive oxygen species)
-
Degassed buffer
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide-containing molecule in the desired molar ratio (e.g., 1:5 protein to azide).
-
Add degassed buffer to reach the desired final protein concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used to protect the protein from copper-induced damage.
-
Add the premixed copper/ligand solution to the protein/azide mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
If desired, add aminoguanidine to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quench the reaction by adding a chelating agent such as EDTA.
-
Purify the conjugated protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Troubleshooting:
-
Low yield: Increase the concentration of reagents, prolong the reaction time, or optimize the pH. Ensure the sodium ascorbate solution is fresh. The presence of thiols in the buffer can interfere with the copper catalyst; consider using a different buffer system or adding a sacrificial thiol.[15][16]
-
Protein precipitation: Reduce the concentration of copper or use a higher ligand-to-copper ratio. Perform the reaction at a lower temperature.
-
Reaction failure: Confirm the presence and reactivity of the alkyne and azide functional groups on your molecules.[15][16][17][18][19]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC ideal for applications in living cells and organisms.[7][20][21][22][23]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol provides a general procedure for labeling an azide-modified protein with a cyclooctyne-containing probe.
Materials:
-
Azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-containing probe (e.g., DBCO, BCN derivative) dissolved in a compatible solvent (e.g., DMSO)
Procedure:
-
To a solution of the azide-modified protein, add the cyclooctyne-containing probe. A 2- to 10-fold molar excess of the probe is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.[7][20][22]
-
Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used, or mass spectrometry).
-
Once the reaction is complete, the labeled protein can be purified from excess probe by size-exclusion chromatography, dialysis, or spin filtration.
Workflow for Site-Specific Protein Bioconjugation using SPAAC
Caption: Workflow for creating a site-specific protein-DNA conjugate using SPAAC.
Sonogashira Coupling: A Gateway to Molecular Complexity
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of complex molecules, including many pharmaceuticals, by forming a carbon-carbon bond between sp and sp² hybridized carbons.[10][16][24][25][26][27][28]
Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne
This protocol describes a general procedure for the Sonogashira coupling. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or the amine base itself)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalysts.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Signaling Pathways and Terminal Alkyne-Containing Drugs
Many successful drugs containing terminal alkynes function by inhibiting key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Bruton's Tyrosine Kinase (BTK) Signaling and Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to a cysteine residue in the active site of BTK, ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival. This makes it an effective treatment for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[8][9]
BTK Signaling Pathway
Caption: Simplified schematic of the BCR signaling pathway and the inhibitory action of Ibrutinib on BTK.
Epidermal Growth Factor Receptor (EGFR) Signaling and Erlotinib
Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key driver of cell growth and proliferation in several cancers, particularly non-small cell lung cancer (NSCLC). Erlotinib binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways such as the Ras-Raf-MEK-ERK pathway, thereby inhibiting tumor growth.[7][29][30][31][32][33]
EGFR Signaling Pathway
Caption: The EGFR signaling pathway and its inhibition by Erlotinib.
Terminal Alkynes in Molecular Imaging
The unique properties of terminal alkynes also make them valuable in the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). The small size of the alkyne group allows for its incorporation into molecules without significantly altering their biological activity. These alkyne-functionalized molecules can then be radiolabeled with positron-emitting isotopes, such as fluorine-18, often via click chemistry.[5][19][30][31][32][34][35][36][37][38][39]
Workflow for the Synthesis of a Terminal Alkyne-Containing PET Tracer
Caption: A generalized workflow for the synthesis and application of a terminal alkyne-based PET tracer.
Metabolic Stability of Terminal Alkynes
A critical consideration in drug design is the metabolic stability of a compound. The terminal alkyne group can be susceptible to metabolism, primarily through cytochrome P450-mediated oxidation, which can lead to the formation of reactive intermediates. However, the metabolic fate of a terminal alkyne is highly dependent on the overall molecular context. In many approved drugs, the terminal alkyne is sufficiently stable, contributing positively to the pharmacokinetic profile. Strategies to enhance the metabolic stability of terminal alkynes include the introduction of flanking bulky groups or electron-withdrawing groups to sterically or electronically shield the alkyne from metabolic enzymes.[9][33][39][40][41]
Conclusion
The terminal alkyne has proven to be an exceptionally valuable and versatile functional group in medicinal chemistry. Its applications span from serving as a key pharmacophoric element in potent drugs to enabling the elegant and efficient construction of complex molecules and bioconjugates. The continued development of novel reactions and a deeper understanding of the biological implications of this functional group will undoubtedly lead to the discovery of new and improved therapeutics. This guide provides a solid foundation for researchers and drug development professionals to harness the full potential of terminal alkynes in their quest for innovative medicines.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 11. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enzymlogic.com [enzymlogic.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. reddit.com [reddit.com]
- 20. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DSpace [repository.kaust.edu.sa]
- 25. researchgate.net [researchgate.net]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 29. scispace.com [scispace.com]
- 30. genscript.com [genscript.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. EGFR Signaling Pathway - Elabscience [elabscience.com]
- 33. Network Viewer for NDEx [ndexbio.org]
- 34. Synthesis of Fluorine-18 Radio-labeled Serum Albumins for PET Blood Pool Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 36. biorxiv.org [biorxiv.org]
- 37. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression [mdpi.com]
- 38. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 39. austinpublishinggroup.com [austinpublishinggroup.com]
- 40. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Stability and Reactivity of 2-Dec-1-yn-5-yloxyoxane Under Physiological Conditions
Disclaimer: The compound "2-Dec-1-yn-5-yloxyoxane" is not described in currently available scientific literature. This guide is therefore a predictive analysis based on the established chemical principles of its constituent functional groups: a terminal alkyne, a secondary alkyl chain, and a cyclic ether (oxane). The data and pathways described are hypothetical and intended to guide experimental design.
Molecular Structure and Physicochemical Predictions
This compound is a molecule featuring a ten-carbon backbone with a terminal triple bond (alkyne) at position 1. An oxane (tetrahydropyran) ring is connected via an ether linkage at position 5. The long alkyl chain imparts significant lipophilicity, suggesting low aqueous solubility and potential for membrane partitioning or binding to hydrophobic pockets in proteins.
| Parameter | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₂₆O₂ | Based on IUPAC nomenclature. |
| Molecular Weight | ~238.37 g/mol | Calculated from the molecular formula. |
| LogP | High (>4.0) | The 10-carbon aliphatic chain dominates the molecule's character, suggesting high lipophilicity. |
| Aqueous Solubility | Low | Predicted based on high lipophilicity. |
| Key Functional Groups | Terminal Alkyne, Cyclic Ether (Oxane) | These groups will dictate the molecule's chemical reactivity. |
Predicted Chemical Stability
The intrinsic chemical stability of the molecule is assessed by its susceptibility to non-enzymatic degradation under physiological conditions (pH 7.4, 37°C).
Hydrolytic Stability
The ether linkage within the oxane ring and connecting to the decyne chain is predicted to be highly stable against hydrolysis at physiological pH. Ether cleavage typically requires harsh, strongly acidic conditions (e.g., HBr, HI) that are not present in biological systems[1][2]. The terminal alkyne is also not susceptible to hydrolysis under these conditions.
| Condition | Predicted Stability | Potential Degradation Products |
| Aqueous Buffer (pH 7.4) | High | None expected. |
| Simulated Gastric Fluid (pH 1.2-3.0) | High | The ether linkage is resistant to acid-catalyzed cleavage under these conditions[3]. |
| Simulated Intestinal Fluid (pH 6.8) | High | None expected. |
Predicted Reactivity and Metabolic Fate
While generally stable, the functional groups of this compound present potential, albeit specific, routes for reactivity and metabolism.
Reactivity of the Terminal Alkyne
Terminal alkynes are generally considered inert under physiological conditions[4][5]. However, a notable exception is their ability to act as highly selective irreversible inhibitors of certain enzymes.
-
Covalent Modification of Cysteine Proteases: The terminal alkyne can undergo a highly selective reaction with the active-site cysteine nucleophile of specific proteases, such as deubiquitinating enzymes (DUBs) and caspases[4][5]. This forms a stable quaternary vinyl thioether adduct, effectively inactivating the enzyme. It is crucial to note that this reactivity is highly selective and does not typically occur with free thiols like glutathione or cysteine residues on other proteins, such as albumin[4][5]. The terminal proton of the alkyne is essential for this reaction[5].
-
Reaction with Glutathione (GSH): In the absence of enzymatic activation or an activating group (e.g., a conjugated carbonyl), terminal alkynes show negligible reactivity towards glutathione, a key intracellular nucleophile[4][6]. Therefore, direct GSH conjugation is predicted to be a minor or non-existent pathway.
Metabolic Stability
The primary route of metabolism is predicted to be oxidation mediated by Cytochrome P450 (CYP) enzymes located in the liver and other tissues[7].
-
Ether Cleavage: The oxane ring or the ether linkage could potentially undergo O-dealkylation, but this is generally a slow process for unactivated ethers.
-
Alkyl Chain Oxidation: The long decyne chain provides multiple sites for hydroxylation by CYP enzymes.
-
Alkyne Oxidation: The terminal alkyne itself can be a substrate for CYP-mediated oxidation, potentially leading to various products.
The overall rate of metabolism is best determined experimentally using in vitro systems.
Predicted Metabolic Pathways Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
In-Depth Technical Guide to the Safe Handling of 2-[(5S)-dec-1-yn-5-yloxy]oxane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended as a technical guide for investigational purposes and should not be used as a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's safety protocols and conduct a thorough risk assessment before handling this compound. The information herein is compiled from available data on the compound and its constituent functional groups and is intended for use by qualified professionals.
Introduction
2-[(5S)-dec-1-yn-5-yloxy]oxane, with CAS number 223734-62-1, is a chemical compound utilized as a protein degrader building block.[1] Protein degrader building blocks are essential components in the synthesis of molecules for targeted protein degradation, a burgeoning field in drug discovery.[2][3] Given its application in research and development, a comprehensive understanding of its safety and handling is paramount. This guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for 2-[(5S)-dec-1-yn-5-yloxy]oxane.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | 2-[(5S)-dec-1-yn-5-yloxy]oxane | [1] |
| CAS Number | 223734-62-1 | [1] |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [4] |
| Product Family | Protein Degrader Building Blocks | [1] |
| Storage | Room temperature | [1] |
Hazard Identification and Assessment
Hazards of Constituent Functional Groups
-
Alkynes: Terminal alkynes can be flammable. While the toxicity of many aliphatic hydrocarbons is low, those with triple bonds may exhibit a greater degree of toxicity and irritation.[5]
-
Ethers: Lower molecular weight ethers are often flammable, and their vapors can form explosive mixtures with air.[6][7] A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[7] It is crucial to avoid distilling ethers to dryness.[6]
Data from Structurally Similar Compounds
The structurally related compound, (5S)-dec-1-yn-5-ol, provides some insight into potential hazards. According to GHS information, it is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Warning).[8]
-
Causes skin irritation (Skin corrosion/irritation - Warning).[8]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Warning).[8]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Warning).[8]
Based on this information, it is prudent to handle 2-[(5S)-dec-1-yn-5-yloxy]oxane with similar precautions.
General Hazard Assessment Workflow
The following diagram illustrates a general workflow for assessing the hazards of a novel or uncharacterized chemical compound.
Caption: Workflow for hazard assessment of a novel chemical.
Experimental Protocols: Safe Handling and Storage
The following protocols are recommended for handling 2-[(5S)-dec-1-yn-5-yloxy]oxane in a research setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[10] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[9]
Engineering Controls
-
All handling of the compound should occur within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is worn and the fume hood is functioning correctly. Read all relevant safety information.
-
Dispensing: Carefully transfer the required amount of the compound. Avoid generating dust or aerosols.
-
During Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Waste Disposal: Dispose of all waste materials in accordance with institutional, local, and national regulations.[9] Do not pour waste down the drain.[7]
Storage
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[10]
-
Store separately from oxidizing agents.[7]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12] |
Accidental Release Measures
-
Small Spills: In a fume hood, carefully sweep up the solid material and place it in a sealed container for disposal.[9]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain and collect the material for disposal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential hazards associated with the functional groups of 2-[(5S)-dec-1-yn-5-yloxy]oxane.
Caption: Potential hazards derived from the compound's functional groups.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Protein Degrader Building Blocks [sigmaaldrich.com]
- 3. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. 223734-62-1|2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran| Ambeed [ambeed.com]
- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 8. (5S)-dec-1-yn-5-ol | C10H18O | CID 15940858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. directpcw.com [directpcw.com]
- 12. media.adeo.com [media.adeo.com]
Synthetic Routes for Dec-1-yne Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of dec-1-yne and its derivatives. Dec-1-yne and its analogues are important building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and complex molecular architectures. This document details key synthetic methodologies, including reaction conditions, yields, and specific experimental protocols.
Elimination Reactions: Dehydrohalogenation
Double dehydrohalogenation of vicinal or geminal dihalides is a classical and effective method for the synthesis of terminal alkynes like dec-1-yne. This method typically involves the use of a strong base to effect two successive E2 eliminations.
Reaction Scheme:
-
Vicinal Dihalide: R-CH(X)-CH2(X) + 2 Base → R-C≡CH + 2 Base-H + 2 X⁻
-
Geminal Dihalide: R-CH2-CH(X)2 + 2 Base → R-C≡CH + 2 Base-H + 2 X⁻
Commonly used strong bases include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (KOH) at high temperatures, and various alkoxides. The choice of base can influence the reaction outcome, particularly with respect to potential isomerization of the terminal alkyne to an internal alkyne.
Quantitative Data for Dehydrohalogenation Reactions
| Starting Material | Base/Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2-Dibromodecane | NaNH₂ / liq. NH₃ | -33 | Good | General Method |
| 1,1-Dibromodecane | NaNH₂ / liq. NH₃ | -33 | Good | General Method |
| 1,2-Dibromodecane | KOH / EtOH | 200 | Moderate | General Method |
Experimental Protocol: Dehydrohalogenation of 1,2-Dibromodecane
-
In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed.
-
A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal until a persistent blue color is observed.
-
The blue color is discharged by the addition of a small amount of sodium amide.
-
1,2-dibromodecane is added dropwise to the sodium amide suspension.
-
The reaction mixture is stirred for several hours at -33 °C.
-
The reaction is quenched by the careful addition of ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford dec-1-yne.
Caption: Dehydrohalogenation of Dihalodecanes.
Alkylation of Terminal Alkynes
The alkylation of acetylene or a smaller terminal alkyne is a powerful method for constructing the carbon skeleton of dec-1-yne and its derivatives. This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile in an SN2 reaction with an appropriate alkyl halide.[1][2]
Reaction Scheme:
R-C≡CH + Base → R-C≡C⁻ + Base-H⁺ R-C≡C⁻ + R'-X → R-C≡C-R' + X⁻
Strong bases such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) are typically used to deprotonate the terminal alkyne.[3][4] The choice of alkyl halide is generally restricted to primary halides to avoid competing elimination reactions.[1]
Quantitative Data for Alkyne Alkylation
| Alkyne | Base | Alkyl Halide | Solvent | Yield (%) | Reference |
| Acetylene | NaNH₂ | 1-Bromooctane | liq. NH₃ | Good | [3] |
| Hex-1-yne | NaNH₂ | 1-Bromobutane | liq. NH₃ | Good | General Method |
Experimental Protocol: Synthesis of Dec-1-yne from Acetylene and 1-Bromooctane
-
In a flask set up for reactions in liquid ammonia, sodium amide is prepared as described previously.
-
Acetylene gas is bubbled through the sodium amide suspension to form sodium acetylide.
-
1-bromooctane is added dropwise to the sodium acetylide suspension.
-
The reaction is stirred for several hours.
-
Workup is performed as described for the dehydrohalogenation reaction.
-
Purification by distillation yields dec-1-yne.
References
The Emergence of Cyclic Ethers as Potentiators of Therapeutic Agents: A Technical Guide
For Immediate Release
[City, State] – October 26, 2025 – In an era marked by the growing challenge of drug resistance, the scientific community is actively exploring novel strategies to enhance the efficacy of existing therapeutic agents. A promising frontier in this endeavor is the discovery and application of cyclic ethers as synergistic partners in drug formulations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, experimental methodologies, and mechanistic insights into the synergistic activity of novel cyclic ethers.
The critical need for therapeutic enhancers stems from the escalating rates of resistance to established drugs across various disease domains, including infectious diseases and oncology. Cyclic ethers, a class of organic compounds containing one or more ether linkages within a ring structure, are emerging as potent adjuvants capable of restoring or augmenting the activity of conventional drugs. Their unique structural and electrochemical properties enable them to interact with biological membranes and cellular pathways in ways that can potentiate the action of a primary therapeutic agent.
This guide will delve into a case study of novel cyclic polypropylene glycol (cPPG) oligomers that exhibit significant synergistic activity with the ionophore antibiotic valinomycin against the malaria parasite, Plasmodium falciparum. Furthermore, it will explore the broader potential of cyclic ether derivatives in enhancing the efficacy of anticancer and antibiotic drugs.
A Case Study in Antiplasmodial Synergy: Cyclic Polypropylene Glycols and Valinomycin
A recent study has brought to light the synergistic antiplasmodial activity of a novel class of cyclic ethers, specifically cyclic polypropylene glycol (cPPG) oligomers, when used in combination with valinomycin.[1] Valinomycin, a potassium-selective ionophore, is a potent antibiotic; however, its clinical utility is hampered by its toxicity.[1] The combination with cPPGs has been shown to dramatically enhance its antiplasmodial effects while simultaneously reducing its cytotoxicity, highlighting a promising strategy for repurposing this potent molecule.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between cPPGs and valinomycin was quantified using the fixed-ratio isobologram method. This method allows for the determination of the fractional inhibitory concentration (FIC) index, which characterizes the nature of the drug interaction (synergistic, additive, or antagonistic).
The results demonstrated a significant potentiation of valinomycin's activity against the NF54 strain of P. falciparum. The 50% inhibitory concentration (IC50) of valinomycin was reduced by 4- to 5-fold when combined with cPPGs.[1] For instance, the IC50 of valinomycin alone was 3.75 ± 0.77 ng/mL, which decreased to 0.90 ± 0.2 ng/mL and 0.75 ± 0.08 ng/mL when combined with cPPGs in 3:2 and 2:3 fixed ratios, respectively.[1]
Crucially, this synergistic effect was found to be selective for the parasite. The cytotoxicity of the combination against Chinese Hamster Ovary (CHO) cells was significantly lower than that of valinomycin alone, with IC50 values for the fixed-ratio combinations ranging from 57–65 µg/mL, compared to 12.4 µg/mL for valinomycin.[1] This resulted in a substantial increase in the selectivity index, indicating a favorable therapeutic window for the combination.
| Compound/Combination | IC50 against P. falciparum NF54 (ng/mL) | IC50 against CHO Cells (µg/mL) | Selectivity Index (CHO IC50 / P. falciparum IC50) |
| Valinomycin | 3.75 ± 0.77 | 12.40 ± 1.1 | 3306 |
| cPPGs (Fraction #13) | 1792 ± 547 | >100 | >55 |
| Valinomycin:cPPGs (3:2) | 0.90 ± 0.20 | 57.88 ± 6.1 | 64311 |
| Valinomycin:cPPGs (2:3) | 0.75 ± 0.08 | 65.25 ± 1.3 | 87000 |
| Table 1: Synergistic antiplasmodial activity and cytotoxicity of valinomycin and cyclic polypropylene glycols (cPPGs). Data sourced from[1]. |
Experimental Protocols
Synthesis of Cyclic Polypropylene Glycol (cPPG) Oligomers
While the cPPGs in the primary study were identified as leachates from an extraction resin, the synthesis of cyclic polyglycols can be achieved through several established methods. A general approach involves the ring-opening polymerization of propylene oxide initiated by an alcohol in the presence of a base catalyst, such as potassium hydroxide. For cyclization, strategies such as high-dilution intramolecular condensation of linear precursors with reactive end-groups are often employed.
Illustrative Protocol for Synthesis of Cyclic Poly(alkylene glycols):
A common strategy for synthesizing cyclic polymers is the end-to-end cyclization of a linear precursor under high dilution conditions.
-
Synthesis of Linear Precursor: A linear di-functionalized poly(propylene glycol) is synthesized. For example, a di-tosylated poly(propylene glycol) can be prepared by reacting poly(propylene glycol) diol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Cyclization Reaction: The di-tosylated linear polymer is then subjected to a cyclization reaction. This is typically carried out under high dilution in a suitable solvent (e.g., acetone) with a nucleophilic reagent, such as a diamine or a diol, which will displace the tosylate groups and form the cyclic structure. The high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The resulting cyclic polymer is then purified to remove any remaining linear precursor and by-products. This can be achieved through techniques like fractional precipitation or column chromatography.
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
The fixed-ratio isobologram method is a robust technique for evaluating the interaction between two antimicrobial agents.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard methods.[2]
-
Drug Preparation: Stock solutions of the individual drugs (e.g., valinomycin and cPPGs) are prepared in a suitable solvent (e.g., DMSO).
-
Determination of Individual IC50s: The IC50 of each drug is determined individually by exposing the parasite culture to a range of drug concentrations.
-
Fixed-Ratio Combinations: A series of fixed-ratio combinations of the two drugs are prepared (e.g., 4:1, 3:2, 2:3, 1:4 based on their IC50 values).[3]
-
Assay Protocol: The parasite culture is exposed to serial dilutions of the individual drugs and the fixed-ratio combinations in a 96-well plate format. Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) using a suitable method, such as the SYBR Green I assay or a [³H]-hypoxanthine incorporation assay.[2][3]
-
Data Analysis: The IC50 for each fixed-ratio combination is determined. The fractional inhibitory concentration (FIC) for each drug in the combination is calculated as follows: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone) FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone) The sum of the FICs (ΣFIC) is then calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additivity
-
ΣFIC > 1.0: Antagonism
-
Visualizing the Discovery and Evaluation Workflow
The process of discovering and evaluating novel cyclic ethers for synergistic activity can be systematically visualized.
References
- 1. Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Dec-1-yn-5-yloxyoxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of the novel alkyne, 2-Dec-1-yn-5-yloxyoxane. This protocol is designed to be a robust starting point for researchers in various fields, including medicinal chemistry, bioconjugation, and materials science.
The CuAAC reaction facilitates the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] This reaction is celebrated for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for molecular assembly.[2][4]
General Considerations
The successful execution of the CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[3][5] This is typically achieved either by starting with a Cu(I) salt, such as copper(I) bromide (CuBr), or by generating Cu(I) in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), with the addition of a reducing agent, most commonly sodium ascorbate.[3][6]
To enhance the reaction rate and prevent catalyst disproportionation and oxidation, a stabilizing ligand is often employed.[5][7] Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices, with the latter being water-soluble and particularly suitable for bioconjugation reactions.[8]
Due to the long hydrophobic decyl chain of this compound, co-solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be necessary to ensure complete solubility of the reactants in aqueous media. For reactions involving sensitive biomolecules, it is crucial to minimize their exposure to organic solvents and potential damage from reactive oxygen species that can be generated by the catalyst system.[5][9] The inclusion of aminoguanidine can help mitigate side reactions by scavenging reactive carbonyl compounds that may arise from the oxidation of ascorbate byproducts.[5][9]
Experimental Workflow
The general workflow for the CuAAC reaction involves the preparation of stock solutions, the reaction setup, and subsequent purification of the triazole product.
Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Detailed Protocol for CuAAC with this compound
This protocol provides a starting point for the reaction between this compound and a generic azide. Optimization of reactant concentrations, solvent system, and reaction time may be necessary depending on the specific azide used.
Materials and Reagents
-
This compound (Alkyne)
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate (NaAsc)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (DMSO), tert-Butanol (t-BuOH), Water (H₂O), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Stock Solution Preparation
| Reagent | Concentration | Solvent | Notes |
| This compound | 100 mM | DMSO or THF | Prepare fresh. The choice of solvent depends on the reaction conditions. |
| Azide | 100 mM | DMSO or appropriate solvent | Prepare fresh. The solubility of the azide will dictate the solvent choice. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Stable for several weeks when stored at 4°C. |
| Ligand (TBTA or THPTA) | 100 mM | DMSO/t-BuOH (for TBTA), Water (for THPTA) | TBTA is not soluble in purely aqueous solutions. A mixture of DMSO and t-BuOH is recommended. THPTA is water-soluble and ideal for bioconjugation reactions.[8] |
| Sodium Ascorbate (NaAsc) | 1 M | Deionized Water | Must be prepared fresh before each reaction as it is prone to oxidation.[8] |
Reaction Procedure
This procedure is based on a 100 µmol scale reaction. The reaction can be scaled up or down as needed, maintaining the relative concentrations of the reactants.
-
Reaction Setup : In a suitable reaction vial, add the following reagents in the specified order:
-
1.0 mL of a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or THF/H₂O 1:1). The choice of solvent may need to be optimized to ensure all reactants remain in solution.
-
1.0 mL (100 µmol, 1.0 equiv) of the 100 mM this compound stock solution.
-
1.1 mL (110 µmol, 1.1 equiv) of the 100 mM azide stock solution.
-
50 µL (5 µmol, 0.05 equiv) of the 100 mM Ligand (TBTA or THPTA) stock solution.
-
10 µL (1 µmol, 0.01 equiv) of the 100 mM CuSO₄ stock solution.
-
-
Initiation : To the vortexed reaction mixture, add 10 µL (10 µmol, 0.1 equiv) of the freshly prepared 1 M sodium ascorbate solution to initiate the reaction. The order of addition is crucial; sodium ascorbate should be added last to the mixture of all other components.[5][9]
-
Reaction Conditions : Seal the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[10] Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction, especially if steric hindrance is a concern.[1]
Work-up and Purification
-
Quenching : Once the reaction is complete, dilute the mixture with 10 mL of water.
-
Extraction : Extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).
-
Washing : Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole product.
-
Purification : The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.
Summary of Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide is often used to ensure complete consumption of the alkyne. |
| Copper(I) Source | CuSO₄/Sodium Ascorbate (in situ) | A convenient and widely used method. Provides a controlled generation of Cu(I). |
| Catalyst Loading (CuSO₄) | 1 - 5 mol% | Higher loadings can accelerate the reaction but may lead to more side products or difficulties in removal. |
| Ligand Loading | 1 - 5 mol% (or 1:1 to 5:1 Ligand:Cu) | The ligand stabilizes the Cu(I) catalyst. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules.[7][11] |
| Reducing Agent (NaAsc) | 10 - 50 mol% | An excess of sodium ascorbate ensures the copper remains in the +1 oxidation state. |
| Solvent System | t-BuOH/H₂O, THF/H₂O, DMSO/H₂O (1:1) | The presence of a co-solvent is likely necessary for the hydrophobic this compound. |
| Temperature | Room Temperature - 50 °C | Most CuAAC reactions proceed efficiently at room temperature.[6] Heating may be required for less reactive or sterically hindered substrates.[1] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS for completion. |
Signaling Pathway Visualization (Hypothetical Application)
In drug development, CuAAC can be used to link a targeting moiety to a therapeutic agent. The following diagram illustrates a hypothetical scenario where a drug, functionalized with this compound, is "clicked" to an azide-modified antibody that targets a specific cell surface receptor, leading to the inhibition of a downstream signaling pathway.
Caption: Hypothetical application of a CuAAC-synthesized drug conjugate in targeted therapy.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. glenresearch.com [glenresearch.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Protein Labeling and Bioconjugation Using Terminal Alkyne Reagents
Introduction
These application notes provide a detailed overview and experimental protocols for the use of terminal alkyne-containing reagents in protein labeling and bioconjugation. While the specific compound "2-Dec-1-yn-5-yloxyoxane" is not documented in publicly available scientific literature, the principles and protocols outlined here are applicable to a broad range of terminal alkyne-functionalized molecules used for these purposes. The primary method of conjugation for these reagents is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly specific, efficient, and biocompatible, making it a powerful tool for researchers, scientists, and drug development professionals.[1][2]
The fundamental principle involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[1] This bioorthogonal reaction allows for the precise attachment of various moieties, such as fluorophores, biotin, or therapeutic agents, to proteins of interest.[3] There are two main strategies for introducing the alkyne group into a protein:
-
Direct Labeling of Purified Proteins: This involves reacting a purified protein with an alkyne-containing reagent that targets specific amino acid residues (e.g., lysine, cysteine).
-
Metabolic Labeling: In this approach, cells are cultured with a metabolic precursor that has been modified with an alkyne group. This alkyne-analog is incorporated into newly synthesized proteins, allowing for their subsequent detection and analysis.[4][5]
These notes will provide detailed protocols for both approaches, as well as workflows for downstream analysis.
Data Presentation: Quantitative Parameters for Alkyne-Azide Click Chemistry
The efficiency of CuAAC reactions is dependent on several factors, including the concentrations of the catalyst, ligand, and reducing agent. The following tables provide a summary of typical reaction conditions and a comparison of different click chemistry approaches.
Table 1: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Reference |
| Alkyne-Modified Protein | 1-5 mg/mL | Variable | [6] |
| Azide-Containing Tag | 10 mM in DMSO/water | 2-40 µM (optimization may be required) | [6] |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in water | 1 mM | [1][7] |
| Ligand (e.g., THPTA) | 40-200 mM in water | 2 mM (in a 1:2 molar ratio with CuSO₄) | [1] |
| Reducing Agent (Sodium Ascorbate) | 100-300 mM in water (prepare fresh) | 5 mM | [1][6] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Protein Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | [8] |
| Catalyst | Copper (I) | None (Copper-free) | [8] |
| Reaction Speed | Generally faster than SPAAC | Can be slower, but newer strained alkynes have improved kinetics | |
| Biocompatibility | Copper can be cytotoxic, requiring ligands to minimize toxicity.[9] Not ideal for live cell imaging without careful optimization. | Highly biocompatible, suitable for live cell and in vivo labeling. | [8][10] |
| Background Labeling | Can have non-specific labeling, especially with free cysteines. | Can exhibit some off-target reactivity with thiols. | [11] |
| Ideal Applications | Labeling of purified proteins, fixed cells, cell lysates. | Live cell imaging, in vivo studies, applications where copper is detrimental. | [6][8][10] |
Experimental Protocols
Protocol 1: Labeling of Purified Protein with a Terminal Alkyne Reagent
This protocol describes the general steps for conjugating an alkyne-containing small molecule to a purified protein.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing free amines like Tris.[12]
-
Alkyne-labeling reagent (e.g., an NHS-ester alkyne for targeting primary amines).
-
Azide-functionalized detection molecule (e.g., azide-fluorophore).
-
Copper (II) Sulfate (CuSO₄) solution.
-
Ligand solution (e.g., THPTA).
-
Sodium Ascorbate solution (freshly prepared).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an appropriate buffer.[12] If necessary, perform a buffer exchange.
-
-
Introduction of the Alkyne Handle:
-
Add the alkyne-labeling reagent to the protein solution. The molar ratio of reagent to protein will need to be optimized but a 10:1 ratio is a good starting point.[12]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, depending on the stability of the protein.
-
Remove the excess, unreacted alkyne-labeling reagent via size-exclusion chromatography or dialysis.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the alkyne-labeled protein, add the azide-functionalized detection molecule. A 3x molar excess of the azide is recommended.
-
Prepare the catalyst/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the catalyst/ligand complex to the protein-azide mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or spin desalting columns.
-
-
Characterization:
-
Determine the final protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Protocol 2: Metabolic Labeling of Cellular Proteins with an Alkyne Analog
This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured cells.
Materials:
-
Mammalian cell line of interest.
-
Cell culture medium and supplements.
-
Alkyne-containing amino acid analog (e.g., L-Homopropargylglycine (HPG) as a methionine analog).
-
Cell lysis buffer.
-
Azide-functionalized reporter (e.g., biotin-azide for enrichment or a fluorescent-azide for in-gel detection).
-
CuAAC reagents as described in Protocol 1.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a methionine-free medium.
-
Add the alkyne-containing amino acid analog (e.g., HPG) to the medium at a final concentration of 25-50 µM.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction on Cell Lysate:
-
Downstream Analysis:
-
For In-Gel Fluorescence: Precipitate the proteins (e.g., with methanol/chloroform), resuspend in SDS-PAGE loading buffer, and run on a polyacrylamide gel. Visualize the labeled proteins using a fluorescence gel scanner.
-
For Enrichment and Proteomics: If a biotin-azide reporter was used, the labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be digested on-bead and analyzed by mass spectrometry.
-
Visualizations
Caption: Workflow for labeling a purified protein with a terminal alkyne reagent.
Caption: Workflow for metabolic labeling and analysis of newly synthesized proteins.
Caption: Conceptual diagram for studying signaling pathways via metabolic labeling.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Application Notes: Functionalization of Biomolecules with 2-Dec-1-yn-5-yloxyoxane
Introduction
2-Dec-1-yn-5-yloxyoxane is a versatile chemical probe for the functionalization of biomolecules. Its structure incorporates two key features: a terminal alkyne and a lipophilic decyl-oxane chain. The terminal alkyne enables covalent attachment to azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The decyl-oxane tail introduces significant hydrophobicity, making this reagent particularly useful for applications involving cellular membranes or the creation of amphipathic biomolecular constructs.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation.
Key Applications
-
Lipidation of Proteins and Peptides: Covalently attaching the decyl-oxane moiety can facilitate the interaction of soluble proteins with lipid bilayers, enabling the study of membrane-associated proteins or enhancing the cellular uptake of therapeutic peptides.
-
Development of Amphiphilic Bioconjugates: Functionalizing hydrophilic biomolecules, such as nucleic acids or certain proteins, with this reagent can induce self-assembly into micelles or other nanostructures, which is valuable for drug delivery systems.
-
Probing Hydrophobic Pockets: The lipophilic tail can be used as a probe to explore or bind to hydrophobic pockets within protein structures.
-
Immobilization on Surfaces: The alkyne handle allows for the "clicking" of the modified biomolecule onto azide-functionalized surfaces, such as sensor chips or chromatography resins, often with the decyl-oxane tail acting as a spacer or modifying the surface properties.
Chemical Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the functionalization strategy is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group previously installed on a target biomolecule. The reaction is highly specific, proceeds rapidly under mild, aqueous conditions, and is catalyzed by a Cu(I) species, typically generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as TBTA or BTTAA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Experimental Protocols
This section details the necessary steps to achieve successful biomolecule functionalization, which involves two main stages:
-
Introduction of an azide moiety onto the target biomolecule.
-
The CuAAC click reaction with this compound.
Protocol 1: Azide Modification of Proteins via Amine Labeling
This protocol describes the modification of primary amines (e.g., the N-terminus and lysine side chains) on a protein with an azide group using an NHS-ester functionalized azide reagent.
Materials
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester (or similar amine-reactive azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted azide reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the subsequent click reaction (e.g., PBS).
-
Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay). The protein is now ready for conjugation.
Workflow for Azide Modification and CuAAC Labeling
Caption: General workflow for biomolecule functionalization.
Protocol 2: CuAAC Reaction with this compound
This protocol details the click chemistry reaction between the azide-modified biomolecule and the alkyne-functionalized lipid.
Materials
-
Azide-modified biomolecule (from Protocol 1)
-
This compound
-
Click Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
TBTA Ligand: 20 mM in DMSO.
-
This compound: 20 mM in DMSO.
-
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order. The final concentrations provided are starting points and may require optimization.
| Component | Stock Conc. | Volume for 100 µL Reaction | Final Conc. |
| Reaction Buffer (PBS) | - | To 100 µL | - |
| Azide-Modified Biomolecule | 100 µM (e.g.) | 50 µL | 50 µM |
| This compound | 20 mM | 2.5 µL | 500 µM (10x) |
| CuSO₄ | 50 mM | 1 µL | 500 µM (10x) |
| TBTA Ligand | 20 mM | 2.5 µL | 500 µM (10x) |
-
Initiate the Reaction: Add 2.5 µL of freshly prepared 1 M Sodium Ascorbate to the mixture to initiate the reaction (Final concentration: 25 mM). Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight, though reaction rates will be slower.
-
Purification: Following incubation, the functionalized biomolecule must be purified to remove excess reagents, copper, and catalyst. Suitable methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger biomolecule from smaller reactants.
-
Dialysis/Buffer Exchange: Useful for removing small molecules.
-
Affinity Chromatography: If the biomolecule has a tag (e.g., His-tag), this can be used for purification.
-
Data Summary: Recommended Reagent Concentrations
| Reagent | Recommended Molar Excess (vs. Biomolecule) | Typical Final Concentration | Notes |
| Azide-NHS Ester | 10 - 20 fold | - | Optimization is critical to avoid over-labeling and protein aggregation. |
| This compound | 5 - 50 fold | 250 µM - 2.5 mM | Higher excess may be needed due to potential poor aqueous solubility. |
| CuSO₄ | 5 - 50 fold | 250 µM - 2.5 mM | Equimolar to the alkyne reagent. |
| Ligand (TBTA/BTTAA) | 5 - 50 fold | 250 µM - 2.5 mM | Typically used at the same concentration as CuSO₄. |
| Sodium Ascorbate | 50 - 100 fold | 2.5 mM - 5 mM | Should be in large excess to maintain copper in the Cu(I) state. |
Catalytic Cycle and Component Relationships
The efficiency of the CuAAC reaction depends on the interplay between the copper source, the reducing agent, and the stabilizing ligand. The diagram below illustrates this catalytic cycle.
Caption: The CuAAC catalytic cycle.
Troubleshooting and Considerations
-
Solubility: this compound is highly hydrophobic. It may be necessary to add a co-solvent like DMSO (up to 10% v/v) to the reaction mixture to ensure its solubility and prevent aggregation.
-
Protein Instability: The presence of copper ions can sometimes lead to protein precipitation or loss of function. Including a copper chelator like EDTA in purification buffers is crucial. For highly sensitive proteins, consider using copper-free click chemistry methods (SPAAC), which would require a different, strained alkyne reagent.
-
Reaction Inefficiency: If labeling is inefficient, check that the sodium ascorbate solution is fresh, as it oxidizes in air. Increasing the concentration of the click reagents or extending the incubation time may also improve yield. Ensure the pH of the reaction buffer is between 7 and 8.
Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting click chemistry reactions, with a specific focus on the utility of alkyne-ether compounds. The protocols for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are outlined, offering researchers a versatile toolkit for bioconjugation, drug discovery, and materials science.[1][2]
Introduction to Click Chemistry with Alkyne-Ethers
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and highly specific.[3] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable 1,2,3-triazole linkage.[1][4] Alkyne-ether compounds, such as propargyl ethers and polyethylene glycol (PEG)-alkynes, are particularly valuable substrates in click chemistry. The ether linkage often imparts increased water solubility and biocompatibility to the alkyne, making these compounds ideal for biological applications.[5] Furthermore, the synthesis of propargyl ethers is often straightforward, providing accessible building blocks for more complex molecular architectures.[6]
The two primary modalities of azide-alkyne click chemistry are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) reactions. CuAAC utilizes a copper(I) catalyst to achieve high reaction rates and yields at room temperature, while SPAAC employs strained cyclooctynes that react readily with azides without the need for a metal catalyst, a crucial advantage for in vivo applications where copper toxicity is a concern.[3][7]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for CuAAC and SPAAC reactions involving alkyne-ether compounds.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Ethers
| Alkyne-Ether Substrate | Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl propargyl ether | Phenyl azide | Raney Ni | Toluene | 45 | 14 h | 98 | |
| 4-t-butylphenyl propargyl ether | Phenyl azide | Raney Ni | Toluene | 45 | 12 h | 97 | |
| Benzyl propargyl ether | Benzyl azide | Raney Ni | Toluene | 45 | 12 h | 96 | |
| PEG-functionalized alkyne | Azido-functionalized molecule | CuBr/PMDETA | DMF | 40 | 48 h | 84 | [4] |
| Propargyl alcohol | Coumarin azide | CuSO₄/THPTA | Buffer | Room Temp | < 30 min | >90 | [8] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | < 5 min | >99 | [9] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Ether-Linked Cyclooctynes
| Ether-Linked Cyclooctyne | Azide Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl azide | CDCl₃ | 25 | ~0.1 | [10] |
| DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 - 0.85 | [11] |
| DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.55 - 1.22 | [11] |
| DBCO-PEG5-trastuzumab | Azido-functionalized molecule | PBS (pH 7.4) | Room Temp | 0.18 - 0.37 | [11] |
| [9+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 2.2 x 10⁻³ | [12] |
| [11+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 4.5 x 10⁻⁴ | [12] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargyl Ether
This protocol details a general procedure for the CuAAC reaction between a propargyl ether and an azide using an in-situ generated Cu(I) catalyst.
Materials:
-
Propargyl ether derivative (1.0 equiv)
-
Azide derivative (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.5 equiv)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biological applications)[4]
Procedure:
-
Reactant Preparation: In a clean reaction vessel, dissolve the propargyl ether and the azide in the chosen solvent system. If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand in a 1:2 to 1:5 molar ratio in the reaction buffer.[1]
-
Catalyst Addition: To the solution of the alkyne and azide, add the CuSO₄·5H₂O solution (or the pre-complexed catalyst).
-
Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[13]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]
-
Characterization: Characterize the purified triazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a PEG-Alkyne (Cyclooctyne)
This protocol describes a general procedure for the metal-free SPAAC reaction, which is ideal for bioconjugation in sensitive biological systems.
Materials:
-
PEG-functionalized cyclooctyne (e.g., DBCO-PEG) (1.0 equiv)
-
Azide-containing biomolecule (e.g., protein, nucleic acid) (1.0-1.5 equiv)
-
Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.0-7.4)
Procedure:
-
Reactant Preparation: Dissolve the PEG-functionalized cyclooctyne in the reaction buffer. If the cyclooctyne has limited aqueous solubility, a co-solvent such as DMSO or DMF can be used, typically at a low percentage (e.g., 1-10%).
-
Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in the same reaction buffer.
-
Reaction: Combine the solutions of the cyclooctyne and the azide-modified biomolecule. The reaction is typically performed at room temperature or 37°C to mimic physiological conditions.[11]
-
Incubation: Gently agitate the reaction mixture. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[7]
-
Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecules.
-
Characterization: Characterize the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to confirm successful conjugation.
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for a typical CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation Workflow
Caption: Workflow for SPAAC bioconjugation.
General Signaling Pathway for CuAAC
Caption: Simplified catalytic cycle of CuAAC.
References
- 1. axispharm.com [axispharm.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Dec-1-yn-5-yloxyoxane in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[5][][8] This document provides detailed application notes and protocols for the use of 2-Dec-1-yn-5-yloxyoxane , a novel and versatile building block for PROTAC synthesis.
This compound is a unique linker precursor designed to offer a balance of flexibility and rigidity, along with a terminal alkyne for efficient conjugation using click chemistry. Its structure comprises a 10-carbon chain with a terminal alkyne, an ether linkage to enhance solubility and metabolic stability, and an oxane ring to introduce a degree of conformational constraint. These features make it an attractive building block for constructing diverse PROTAC libraries to target a wide range of proteins implicated in various diseases.
Key Features and Applications of this compound
-
Terminal Alkyne for "Click" Chemistry: The terminal alkyne group enables rapid and efficient conjugation to azide-functionalized E3 ligase ligands or POI ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][9][10] This modular approach allows for the parallel synthesis of PROTAC libraries with varying linker lengths and attachment points.[5][10]
-
Ether and Alkyl Chain Combination: The combination of an ether linkage and an alkyl chain provides a balance of hydrophilicity and hydrophobicity, which can improve the solubility and cell permeability of the resulting PROTACs.[6][][11] The linker's length can be crucial for optimal ternary complex formation and degradation efficacy.[5][12][13]
-
Oxane Moiety: The inclusion of an oxane ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC conformation and potentially enhance binding cooperativity in the ternary complex.[5][]
-
Versatility in PROTAC Design: this compound can be employed in the synthesis of PROTACs targeting a wide array of proteins, including kinases, nuclear receptors, and scaffolding proteins, by coupling it with the appropriate POI and E3 ligase ligands.[1][4]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC (Click Chemistry)
This protocol describes a general procedure for conjugating an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) with a POI ligand that has been modified with this compound.
Materials:
-
POI-ligand functionalized with this compound (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the POI-ligand functionalized with this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., LC-MS).
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (PROTAC co-treated with MG132).
-
Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]
Data Presentation
The following tables represent hypothetical data for a PROTAC synthesized using this compound targeting a hypothetical protein kinase.
Table 1: Physicochemical Properties of PROTAC-XYZ
| Property | Value |
| Molecular Weight ( g/mol ) | 950.5 |
| cLogP | 4.2 |
| Aqueous Solubility (µM) | 25.8 |
| Cell Permeability (Papp) | 5.2 x 10⁻⁶ cm/s |
Table 2: In Vitro Degradation Profile of PROTAC-XYZ in Cancer Cell Line
| Concentration (nM) | Mean Protein Degradation (%) | Standard Deviation |
| 1 | 15.2 | 3.1 |
| 10 | 48.9 | 5.5 |
| 50 | 85.1 | 4.2 |
| 100 | 92.5 | 3.8 |
| 500 | 88.3 | 4.9 |
| 1000 | 80.7 | 6.1 |
Table 3: Degradation Parameters of PROTAC-XYZ
| Parameter | Value |
| DC₅₀ (nM) | 10.5 |
| Dₘₐₓ (%) | 93 |
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: PROTAC targeting a key kinase in a signaling pathway.
References
- 1. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Illuminating the Cellular Landscape: A Guide to Cell Labeling with Terminal Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of cellular components using terminal alkyne probes. This powerful technique, rooted in the principles of bioorthogonal chemistry, allows for the specific and efficient visualization and analysis of a wide range of biomolecules within their native environment. By harnessing the exquisite selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," researchers can tag and study newly synthesized proteins, glycans, lipids, and nucleic acids with minimal perturbation to cellular processes.[1][2][3][4] This approach has become an indispensable tool in fundamental biology, drug discovery, and diagnostics.[5]
Principle of the Technology
The core of this labeling strategy lies in a two-step process. First, cells are metabolically fed with a precursor molecule containing a terminal alkyne group.[6][7] This "bioorthogonal handle" is incorporated by the cell's own machinery into the biomolecule of interest.[6][7] Since the alkyne group is small and biologically inert, it generally does not affect the natural function of the biomolecule.[3]
The second step involves the highly specific reaction between the incorporated alkyne and a reporter molecule carrying a complementary azide group.[1][2][4] This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the reporter to the target biomolecule.[2][4] The reporter can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or another molecule for specific applications.[1][8]
A key advantage of this method is its bioorthogonality; the azide and alkyne groups do not react with any other functional groups found in biological systems, ensuring highly specific labeling.[3][4][9]
Applications in Research and Drug Development
The versatility of terminal alkyne probes has led to their widespread adoption in various research areas:
-
Analysis of Newly Synthesized Proteins: By using amino acid analogues like L-homopropargylglycine (HPG), researchers can specifically label and visualize proteins synthesized within a defined time window.[4][6] This is invaluable for studying protein dynamics, turnover, and the effects of drugs on protein synthesis.
-
Glycan Labeling and Imaging: Alkyne-modified monosaccharides, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) which gets converted to an azide-containing sialic acid, or alkyne-containing sugars can be used to label cell surface glycans.[7][10] This allows for the study of glycan trafficking and changes in glycosylation patterns associated with diseases like cancer.
-
Lipid Trafficking and Metabolism: The use of alkyne-tagged fatty acids or other lipid precursors enables the visualization of lipid localization and dynamics within cellular membranes and organelles.[11]
-
DNA and RNA Synthesis: Nucleoside analogues containing terminal alkynes, such as 5-ethynyl-2'-deoxyuridine (EdU), are incorporated into newly synthesized DNA, providing a powerful method for assessing cell proliferation.[6][12][13] Similarly, alkyne-modified uridine analogues can be used to label nascent RNA.[14]
-
Target Identification and Validation in Drug Discovery: Alkyne-functionalized small molecule inhibitors or activity-based probes can be used to identify their protein targets within a complex cellular environment.[8]
Experimental Workflows
The general workflow for cell labeling with terminal alkyne probes can be broken down into three main stages: metabolic labeling, fixation and permeabilization (for intracellular targets), and the click reaction.
Caption: General experimental workflow for cell labeling using terminal alkyne probes.
A more detailed logical relationship diagram for the click chemistry process is provided below.
Caption: Logical diagram of the bioorthogonal click chemistry labeling process.
Protocols
The following are generalized protocols for labeling newly synthesized proteins and DNA. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)
Materials:
-
L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[10]
-
Sodium ascorbate (reducing agent)
-
Azide-functionalized fluorophore
-
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. To increase incorporation efficiency, starve cells in methionine-free medium for 30-60 minutes. c. Replace the starvation medium with methionine-free medium containing HPG (typically 25-50 µM). d. Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) under normal cell culture conditions.
-
Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash cells twice with wash buffer. d. Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[13] e. Wash cells twice with wash buffer.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 6-well plate (1 mL volume) might consist of:
- Azide-fluorophore (e.g., 1-5 µM)
- Copper(II) sulfate (e.g., 50 µM)[10]
- THPTA (e.g., 250 µM, maintaining a 5:1 ligand to copper ratio)[10]
- Sodium ascorbate (e.g., 2.5 mM, freshly prepared)[10] b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash cells three times with wash buffer.
-
Imaging: a. Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Labeling of Newly Synthesized DNA with 5-Ethynyl-2'-deoxyuridine (EdU)
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components (as in Protocol 1)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Add EdU to the complete culture medium to a final concentration of 10 µM.[13] c. Incubate for the desired pulse-labeling period (e.g., 1-2 hours) under normal cell culture conditions.[13]
-
Fixation and Permeabilization: a. Follow steps 2a-2e from Protocol 1.
-
Click Reaction: a. Follow steps 3a-3c from Protocol 1.
-
Nuclear Counterstaining and Imaging: a. After the final wash, incubate cells with a nuclear counterstain according to the manufacturer's instructions. b. Wash cells with PBS. c. Mount and image using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for key reagents used in cell labeling with terminal alkyne probes. These values may require optimization for specific cell lines and experimental conditions.
Table 1: Typical Concentrations of Metabolic Labeling Probes
| Probe | Target Biomolecule | Typical Concentration | Reference |
| L-homopropargylglycine (HPG) | Newly Synthesized Proteins | 25 - 50 µM | [6] |
| L-azidohomoalanine (AHA) | Newly Synthesized Proteins | 25 - 50 µM | [6] |
| 5-ethynyl-2'-deoxyuridine (EdU) | Newly Synthesized DNA | 10 µM | [13] |
| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Sialic Acid Glycans | 10 - 50 µM | [10] |
| Alkyne-modified Isoprenoids | Prenylated Proteins | Varies (e.g., 10-100 µM) | [15] |
Table 2: Optimized Conditions for Cell-Surface CuAAC Labeling
| Reagent | Concentration | Reference |
| Alkyne-Fluorophore | 25 µM | [10] |
| CuSO₄ | 50 µM | [10] |
| THPTA | 250 µM | [10] |
| Sodium Ascorbate | 2.5 mM | [10] |
| Aminoguanidine | 1 mM | [10] |
| Incubation Time | 1 - 5 minutes | [10] |
| Temperature | 4 °C | [10] |
Note on Copper Toxicity: While the CuAAC reaction is highly efficient, the copper(I) catalyst can be toxic to living cells.[14] For live-cell imaging applications, it is crucial to use copper-chelating ligands like THPTA to minimize this toxicity.[10] Alternatively, copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne derivatives, can be employed.[4][6][7]
Conclusion
Cell labeling techniques using terminal alkyne probes offer a robust and versatile platform for investigating a wide array of cellular processes. The high specificity and efficiency of the click reaction, combined with the ability to metabolically incorporate small, non-perturbative alkyne tags, provide researchers with a powerful tool for dynamic studies in cell biology and drug development. By following the detailed protocols and optimizing the experimental parameters outlined in these application notes, scientists can effectively utilize this technology to gain deeper insights into the intricate workings of the cell.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical biology tools for protein labelling: insights into cell–cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Neoglycopolymers Using Alkyne-Derived Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of neoglycopolymers using alkyne-derived monomers. The methodologies outlined herein are crucial for the development of advanced materials for targeted drug delivery, immunology, and biomedical engineering. The inclusion of alkyne functionalities in glycomonomers allows for highly efficient and versatile post-polymerization modifications via "click chemistry," enabling the creation of complex and well-defined macromolecular architectures.
Introduction to Neoglycopolymers
Neoglycopolymers are synthetic polymers decorated with carbohydrate moieties. They mimic the structure of natural glycoconjugates and are invaluable tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition, adhesion, and signaling. The multivalent presentation of carbohydrates on a polymer backbone often leads to a significant enhancement in binding affinity to lectins (carbohydrate-binding proteins) compared to monovalent sugars, a phenomenon known as the "cluster glycoside effect."
The use of alkyne-derived monomers provides a powerful platform for neoglycopolymer synthesis. The terminal alkyne group is a versatile handle for post-polymerization modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This allows for the attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads, under mild conditions and with high efficiency.
Synthesis of Alkyne-Derived Glycomonomers
The synthesis of well-defined glycomonomers is the first critical step in producing neoglycopolymers. Propargyl glycosides are a common class of alkyne-derived monomers due to their relative ease of synthesis and stability. Below are detailed protocols for the synthesis of two representative propargyl glycoside monomers.
Protocol: Synthesis of Propargyl α-D-Mannopyranoside
This protocol describes a three-step synthesis of propargyl α-D-mannopyranoside, which has been shown to yield a high-purity product.[1][2]
Materials:
-
D-Mannose
-
Anhydrous Dichloromethane (DCM)
-
Propargyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Methanol
-
Sodium methoxide solution
-
DOWEX H⁺ resin
-
Silica gel for column chromatography
Procedure:
-
Acetylation of D-Mannose: Peracetylate D-mannose using standard procedures to obtain peracetylated mannose.
-
Glycosylation:
-
Dissolve peracetylated mannose in anhydrous DCM under an argon atmosphere.
-
Add propargyl alcohol to the solution and cool to 0 °C.
-
Add BF₃·OEt₂ dropwise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Dilute the solution with DCM and pour it into ice-cold water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to yield propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside.
-
-
Deacetylation:
-
Dissolve the acetylated propargyl mannoside in a mixture of anhydrous DCM and anhydrous methanol under an inert atmosphere.
-
Add sodium methoxide solution and stir at room temperature for 24 hours.
-
Neutralize the mixture with DOWEX H⁺ resin, filter, and concentrate in vacuo.
-
Purify the final product, propargyl α-D-mannopyranoside, by silica gel column chromatography.
-
Protocol: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside
This protocol details the synthesis from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.[3]
Materials:
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
-
Propargyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Commercial grade solvents (purified prior to use)
-
TLC plates
Procedure:
-
Combine 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol in a reaction vessel.
-
Add boron trifluoride etherate as a catalyst.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture using standard procedures.
-
Purify the product by column chromatography.
Polymerization of Alkyne-Derived Glycomonomers
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are preferred for the synthesis of neoglycopolymers. These methods allow for the preparation of polymers with well-defined molecular weights and low polydispersity, which is crucial for structure-activity relationship studies.
Protocol: RAFT Polymerization of a Mannose-Based Vinyl-1,2,3-Triazole Monomer
This protocol is adapted from the polymerization of 2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside.[5]
Materials:
-
2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside (glycomonomer)
-
3-Benzylsulfanylthiocarbonylsulfanyl propionic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Dissolve the glycomonomer, RAFT agent, and AIBN in DMF in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI).
Quantitative Data Summary
The following tables summarize the characterization data for neoglycopolymers synthesized from alkyne-derived monomers using controlled radical polymerization techniques.
Table 1: RAFT Polymerization of Alkyne-Derived Glycomonomers
| Glycomonomer | RAFT Agent | Initiator | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside | 3-Benzylsulfanylthiocarbonylsulfanyl propionic acid | AIBN | DMF | up to 51,500 | 1.16 | [5] |
| Lactose-derived methacrylamide | Trithiocarbonate | ACVA | Water | 29,000 | 1.7 | [6] |
Table 2: ATRP of Alkyne-Functionalized Monomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Propargyl acrylate | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 10,000 - 30,000 | 1.1 - 1.3 | General ATRP conditions |
| Alkyne-functional methacrylate | Methyl α-bromophenylacetate | CuCl/bpy | Anisole | 5,000 - 50,000 | 1.1 - 1.4 | General ATRP conditions |
Post-Polymerization Modification via CuAAC
The alkyne groups on the neoglycopolymer backbone serve as versatile handles for further functionalization. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for this purpose.
Protocol: General Procedure for CuAAC "Click" Reaction
Materials:
-
Alkyne-functionalized neoglycopolymer
-
Azide-containing molecule (e.g., azido-functionalized drug, dye, or targeting ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, water/t-butanol mixture)
Procedure:
-
Dissolve the alkyne-functionalized neoglycopolymer and the azide-containing molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the polymer/azide mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by a suitable analytical technique (e.g., IR spectroscopy to observe the disappearance of the azide peak at ~2100 cm⁻¹).
-
Purify the functionalized neoglycopolymer by dialysis or precipitation to remove the copper catalyst and excess reagents.
Application: Targeting DC-SIGN on Dendritic Cells
Neoglycopolymers presenting mannose or fucose residues are of particular interest for their ability to target the C-type lectin receptor, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which is expressed on dendritic cells (DCs).[7] The interaction with DC-SIGN can modulate immune responses and can be exploited for targeted delivery of antigens for vaccination or immunomodulatory drugs.[4][7][8]
The binding of multivalent glycan ligands to DC-SIGN can trigger receptor clustering, leading to internalization and subsequent signaling cascades.[6] This can influence cytokine secretion profiles of dendritic cells. For instance, high-affinity binding of mannosylated glycopolymers to DC-SIGN has been shown to increase the secretion of the anti-inflammatory cytokine IL-10 while decreasing the pro-inflammatory cytokine IL-12p70.[4]
Visualizations
Experimental Workflow
References
- 1. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of unnatural heparosan and chondroitin building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Glycan-based DC-SIGN targeting to enhance antigen cross-presentation in anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kiesslinglab.com [kiesslinglab.com]
Application Notes and Protocols for the Synthesis of Alkynes from Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of alkynes from alkenes, a fundamental transformation in organic synthesis. The following methods are highlighted due to their reliability and broad applicability in research and development settings, including drug discovery.
Method 1: Bromination-Dehydrobromination of Alkenes
This classical and robust two-step method involves the initial bromination of an alkene to form a vicinal dibromide, followed by a double dehydrobromination using a strong base to yield the corresponding alkyne.[1][2][3][4][5] This approach is particularly useful for the synthesis of internal alkynes from disubstituted alkenes.
Experimental Workflow
Caption: Bromination-Dehydrobromination Workflow.
Experimental Protocol: Synthesis of Diphenylacetylene from trans-Stilbene
This protocol is adapted from established literature procedures.[1][3][5]
Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide
-
In a suitable flask, dissolve trans-stilbene (1.0 eq) in a minimal amount of a suitable solvent such as glacial acetic acid or dichloromethane.[2][3]
-
With stirring, add a solution of bromine (1.1 eq) in the same solvent dropwise. Alternatively, pyridinium hydrobromide perbromide (1.1 eq) can be used as a safer source of bromine.[3][4][5]
-
A white solid of meso-stilbene dibromide will precipitate. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.[1]
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold dichloromethane or methanol) to remove excess bromine and impurities.[2][5]
-
Dry the product to obtain meso-stilbene dibromide.
Step 2: Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of a strong base, such as potassium hydroxide (4.0 eq), in a high-boiling solvent like absolute ethanol or ethylene glycol.[1][3]
-
Add the prepared meso-stilbene dibromide to the basic solution.
-
Heat the reaction mixture to reflux for an extended period (e.g., 24 hours) to effect the double dehydrobromination.[1]
-
After cooling, pour the reaction mixture into cold water to precipitate the crude diphenylacetylene.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diphenylacetylene.[3]
Quantitative Data
| Starting Material | Product | Reagents | Reaction Time | Yield (%) | Reference |
| trans-Stilbene | meso-Stilbene Dibromide | Bromine in Ether | 1 hour | 82-87 | [1] |
| meso-Stilbene Dibromide | Diphenylacetylene | KOH in Ethanol | 24 hours | 77-81 | [1] |
| trans-Stilbene | Diphenylacetylene | Pyridinium hydrobromide perbromide, then KOH in Ethylene Glycol | 20 min (reflux) | ~100 (Step 1) | [3] |
Method 2: Oxidative Cleavage followed by Corey-Fuchs Reaction
This multi-step sequence begins with the oxidative cleavage of an alkene to an aldehyde. The resulting aldehyde is then converted to a terminal alkyne via the Corey-Fuchs reaction.[6][7] This method is particularly valuable for synthesizing terminal alkynes from monosubstituted alkenes.
Experimental Workflow
Caption: Oxidative Cleavage & Corey-Fuchs Reaction.
Experimental Protocol
Step 1: Oxidative Cleavage of Styrene to Benzaldehyde
This protocol is based on general procedures for styrene oxidation.[8][9]
-
To a solution of styrene (1.0 eq) in a suitable solvent like acetonitrile, add the catalyst (e.g., a Schiff base functionalized Ni(II) complex, 1 mol%).[8]
-
Add an oxidant, such as 30% hydrogen peroxide (5.0 eq), to the mixture.[8]
-
Heat the reaction at a specified temperature (e.g., 80°C) for a set time (e.g., 6 hours).[8]
-
After cooling, the reaction mixture is worked up, and the product, benzaldehyde, is isolated and purified, typically by chromatography.
Step 2: Corey-Fuchs Reaction of Benzaldehyde to Phenylacetylene
This protocol is adapted from literature procedures for the Corey-Fuchs reaction.[10]
-
Formation of the Dibromoalkene:
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane at 0°C under an inert atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of benzaldehyde (1.0 eq) in dry dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Isolate the 1,1-dibromo-2-phenylethene product by filtration and purification via silica gel chromatography.
-
-
Conversion to the Terminal Alkyne:
-
Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in dry tetrahydrofuran and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium (1.9 eq, 2.5 M solution in hexanes) dropwise.
-
Stir the solution for 20 minutes at -78°C.
-
The reaction is then quenched, for example, by the addition of water, to yield phenylacetylene.
-
Quantitative Data
| Starting Material | Product | Reagents | Reaction Time | Yield (%) | Reference |
| Styrene | Benzaldehyde | Ni(II) Complex, H2O2 | 6 hours | 88 (conversion), 70 (selectivity) | [8] |
| Benzaldehyde | 1,1-Dibromo-2-phenylethene | CBr4, PPh3 | Overnight | 82 | [10] |
| 3-(2-furyl)acrolein | Terminal Alkyne | CBr4, PPh3, then n-BuLi | - | 86 (overall) | [11] |
Method 3: Oxidative Cleavage followed by Seyferth-Gilbert Homologation
Similar to the Corey-Fuchs approach, this method utilizes an aldehyde intermediate generated from an alkene via oxidative cleavage. The aldehyde is then converted to a terminal alkyne using the Seyferth-Gilbert homologation, often employing the Bestmann-Ohira reagent for milder reaction conditions.[12][13][14]
Experimental Workflow
Caption: Oxidative Cleavage & Seyferth-Gilbert Homologation.
Experimental Protocol: Synthesis of a Terminal Alkyne from an Aldehyde
This protocol is based on a general procedure for the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent.[15]
-
In a flask under an inert atmosphere, cool a solution of a base, such as potassium ethoxide (3.2 eq), in tetrahydrofuran to -78°C.
-
Add a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (3.6 eq) in tetrahydrofuran and stir for 25 minutes at -78°C.
-
Add a solution of the aldehyde (1.0 eq) in tetrahydrofuran via cannula transfer.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., hexanes/ether).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the terminal alkyne.
Quantitative Data
| Starting Material | Product | Reagents | Reaction Time | Yield (%) | Reference |
| Aldehyde | Terminal Alkyne | Bestmann-Ohira Reagent, KOEt | 1 hour at -78°C | 84 | [15] |
| Various Aldehydes | Various Terminal Alkynes | Bestmann-Ohira Reagent, K2CO3, MeOH | 5-17 hours | Good to excellent | [16] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. people.wou.edu [people.wou.edu]
- 4. studylib.net [studylib.net]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 11. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 13. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 14. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification using 2-Dec-1-yn-5-yloxyoxane
Note on the Compound: The compound "2-Dec-1-yn-5-yloxyoxane" appears to be a novel or proprietary formulation. The following application notes and protocols are based on the well-established principles and methodologies for a structurally analogous and commonly used agent, (3-ethynylphenyl)trimethoxysilane. This proxy contains the key functional groups inferred from the requested compound's name: a terminal alkyne for bio-orthogonal "click" chemistry and a hydrolyzable siloxane moiety for covalent attachment to hydroxylated surfaces. The principles and experimental steps are directly transferable.
Introduction
Surface modification is a critical process in materials science, enabling the precise tuning of surface properties such as wettability, biocompatibility, and chemical reactivity. The introduction of terminal alkyne groups onto a surface is particularly valuable as it prepares the material for subsequent functionalization via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bio-orthogonal reaction allows for the covalent attachment of a wide array of azide-modified molecules, including fluorophores, polymers, and biomolecules, under mild, aqueous conditions.[3][4]
This compound is designed for this purpose, acting as a bifunctional linker. The yloxyoxane group (represented here by a trimethoxysilane) readily hydrolyzes to form silanols, which then condense with surface hydroxyl groups (present on materials like glass, silica, and many metal oxides) to form a stable, covalent siloxane bond. The decyl group provides a hydrophobic spacer, while the terminal alkyne serves as a reactive handle for click chemistry. This application note provides detailed protocols for the functionalization of silica-based substrates with this molecule and subsequent surface modification using a model azide-containing compound.
Applications
-
Biomolecule Immobilization: Covalently attach azide-modified peptides, proteins, or DNA to surfaces for applications in biosensors, microarrays, and biocompatible coatings.
-
Drug Delivery: Functionalize nanoparticles or porous materials to control drug loading and release.
-
Advanced Materials: Create self-cleaning (superhydrophobic) surfaces, anti-fouling coatings, or patterned surfaces for microfluidics.
-
Fluorescent Labeling: Attach fluorescent dyes to surfaces for imaging and tracking applications.[4]
Quantitative Data Summary
Successful surface modification can be quantified by several analytical techniques. The following tables summarize typical data expected after performing the protocols described below on a standard silicon wafer or glass slide.
Table 1: Surface Wettability Analysis by Contact Angle Measurement
| Surface State | Static Water Contact Angle (°) | Reference |
| Unmodified (Cleaned) Silica | < 20° | [5] |
| After Silanization with Alkyne-Silane | 85° - 95° | [6][7] |
| After "Click" Reaction with Azide-PEG | 40° - 50° | N/A (Expected Trend) |
The change in contact angle provides strong evidence of surface chemical modification. The initial hydrophilic surface becomes hydrophobic after silanization and can be rendered more hydrophilic again by clicking a hydrophilic molecule like polyethylene glycol (PEG).
Table 2: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
| Surface State | Expected Elements | Key Atomic % (Approx.) | Reference |
| Unmodified (Cleaned) Silica | Si, O | Si (~33%), O (~67%) | [8] |
| After Silanization with Alkyne-Silane | Si, O, C | C 1s peak increases significantly. | [9][10] |
| After "Click" Reaction with Azide-Fluorophore | Si, O, C, N | Appearance of N 1s peak (~1-5%). | [11] |
XPS confirms the covalent attachment of the silane and the subsequent clicked molecule by detecting the appearance of their constituent elements, particularly carbon and nitrogen.[8][11]
Experimental Protocols
Protocol 4.1: Surface Preparation and Silanization with this compound
This protocol details the steps to create a reactive alkyne-terminated surface on a silica-based substrate (e.g., glass slide, silicon wafer).
4.1.1 Materials and Reagents
-
Silica-based substrates
-
This compound (or analogue)
-
Anhydrous Toluene
-
Acetone, Isopropanol, Deionized Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or Oxygen Plasma Cleaner
-
Nitrogen gas stream
-
Sonicator
-
Glass staining jars or beakers
-
Oven
4.1.2 Substrate Cleaning (Critical Step)
-
Place substrates in a rack and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups.
-
Option A (Piranha Etch): Immerse substrates in freshly prepared Piranha solution for 30 minutes. (WARNING: Piranha is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Option B (Plasma Cleaning): Place substrates in an oxygen plasma cleaner for 5-10 minutes.
-
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream. Use immediately.
4.1.3 Silanization Procedure
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the clean, dry substrates in the silane solution.
-
Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Sonicate the substrates in toluene for 5 minutes.
-
Rinse with isopropanol and dry under a nitrogen stream.
-
To complete the siloxane bond formation, bake the coated substrates in an oven at 110°C for 30-60 minutes.
-
The alkyne-functionalized substrates are now ready for use or can be stored in a desiccator.
Protocol 4.2: Surface Functionalization via CuAAC ("Click" Chemistry)
This protocol describes how to attach an azide-functionalized molecule (e.g., Azide-Fluorophore, Azide-PEG, Azide-Biotin) to the alkyne-modified surface.
4.2.1 Materials and Reagents
-
Alkyne-functionalized substrates (from Protocol 4.1)
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or similar aqueous buffer (pH 7.4)
-
Deionized Water, Isopropanol
4.2.2 CuAAC "Click" Reaction Procedure
-
Prepare the following stock solutions:
-
In a clean reaction vessel, prepare the "Click Reaction Cocktail." For a 1 mL final volume, add reagents in the following order:
-
850 µL of PBS buffer
-
10 µL of Azide Solution (final conc. 100 µM)
-
10 µL of THPTA Solution (final conc. 1 mM)
-
10 µL of CuSO₄ Solution (final conc. 200 µM)
-
-
Mix the solution gently by pipetting.
-
Place the alkyne-functionalized substrate in the reaction vessel.
-
Initiate the reaction by adding 100 µL of freshly prepared Sodium Ascorbate Solution (final conc. 10 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive azide.
-
After incubation, remove the substrate and wash it thoroughly by sonicating sequentially in deionized water and isopropanol for 5 minutes each.
-
Dry the final functionalized substrate under a nitrogen stream. It is now ready for analysis or use in downstream applications.
Visualizations
Experimental Workflow
Caption: Workflow for surface modification from initial cleaning to final functionalization.
Chemical Signaling Pathway
Caption: Key chemical reactions for silanization and subsequent CuAAC click chemistry.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 2-Dec-1-yn-5-yloxyoxane
Technical Support Center: Synthesis of 2-Dec-1-yn-5-yloxyoxane
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?
Low yields in this synthesis typically stem from one of four areas:
-
Suboptimal Reaction Conditions: The most common route, an acid-catalyzed reaction between an alcohol (dec-1-yn-5-ol) and 3,4-dihydropyran (DHP), is sensitive to the choice and concentration of the acid catalyst, temperature, and solvent.[1][2]
-
Side Reactions: The primary side reaction is the acid-catalyzed polymerization of DHP, especially if the catalyst concentration is too high or if there are traces of water.[1]
-
Purity of Reagents: The presence of water or other impurities in the starting materials (dec-1-yn-5-ol, DHP) or solvent can inhibit the reaction or promote side reactions. Anhydrous conditions are crucial.
-
Product Loss During Workup/Purification: The tetrahydropyranyl (THP) ether product can be sensitive to acid and may be partially cleaved back to the starting alcohol during an acidic workup or purification on silica gel if not properly neutralized.[2][3]
Q2: Which synthetic route is recommended for preparing this compound?
There are two primary routes to consider. The preferred method is the direct acid-catalyzed addition of the alcohol to dihydropyran due to its simplicity and mild conditions.
-
Acid-Catalyzed Addition to Dihydropyran (Recommended): This is the most common and efficient method for forming THP ethers.[4] It involves reacting dec-1-yn-5-ol with 3,4-dihydropyran in the presence of a catalytic amount of acid.[1]
-
Williamson Ether Synthesis: This route involves deprotonating dec-1-yn-5-ol with a strong base to form an alkoxide, followed by an SN2 reaction with a 2-halooxane (e.g., 2-bromotetrahydropyran).[5][6] This method is more complex and prone to side reactions like E2 elimination, especially with secondary halides.[7][8]
Q3: Could the terminal alkyne be interfering with the reaction? Should I use a protecting group?
For the recommended acid-catalyzed addition to DHP, the terminal alkyne is generally stable under the mild acidic conditions used (e.g., catalytic p-TsOH or PPTS), and a protecting group is typically not necessary.[2][9]
However, if you are attempting a Williamson ether synthesis, a very strong base is required to form the alkoxide.[7] While the alcohol's proton is more acidic (pKa ≈ 16-18) than the terminal alkyne's proton (pKa ≈ 25), a strong enough base could potentially deprotonate both, leading to side reactions.[10] In this specific scenario, protecting the alkyne with a group like trimethylsilyl (TMS) could be considered.[11][12]
Troubleshooting Guide: Acid-Catalyzed THP Ether Formation
This guide focuses on the most common synthetic route: the reaction of dec-1-yn-5-ol with 3,4-dihydropyran (DHP).
Problem 1: Reaction is slow or does not go to completion.
Possible Causes & Solutions:
-
Insufficient Catalyst: The amount of acid catalyst is critical. Too little will result in a slow or incomplete reaction.
-
Inactive Catalyst: The acid catalyst may have degraded. Use fresh or properly stored catalyst.
-
Presence of Water: Water will consume the catalyst and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
Optimization Workflow:
Problem 2: The major product is an insoluble white polymer, and the desired product yield is low.
Possible Causes & Solutions:
-
Excess Catalyst: Too much acid catalyst strongly promotes the polymerization of DHP.[1]
-
High Temperature: Higher temperatures can accelerate the polymerization side reaction.
-
Presence of Water: Traces of water can initiate DHP polymerization.
Corrective Actions:
-
Reduce Catalyst Loading: Titrate the catalyst amount carefully. Start with a low loading (e.g., 0.01 equivalents) and increase only if necessary.
-
Control Temperature: Run the reaction at room temperature or 0 °C.
-
Use a Milder Catalyst: Pyridinium p-toluenesulfonate (PPTS) is less acidic than p-toluenesulfonic acid (p-TsOH) and is often used to minimize side reactions.[3]
Side Reaction Diagram:
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the reaction yield. Below is a summary of typical conditions.
Table 1: Comparison of Acid Catalysts for THP Ether Formation
| Catalyst | Typical Loading (mol%) | Solvent | Temp (°C) | Key Advantages |
|---|---|---|---|---|
| p-TsOH | 1 - 5 | CH₂Cl₂ | 0 - 25 | Readily available, effective.[1] |
| PPTS | 2 - 10 | CH₂Cl₂ | 25 | Milder, reduces DHP polymerization.[3] |
| CSA | 1 - 5 | CH₂Cl₂, THF | 0 - 25 | Effective alternative to p-TsOH. |
| H-beta Zeolite | 10 wt% | Dichloromethane | 25 | Heterogeneous, easily filtered out.[2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol uses PPTS as a mild catalyst to minimize side reactions.
Materials:
-
Dec-1-yn-5-ol
-
3,4-Dihydropyran (DHP), freshly distilled
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Add dec-1-yn-5-ol (1.0 eq) to an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).
-
Reagent Addition: Add 3,4-dihydropyran (1.5 eq) to the solution, followed by PPTS (0.05 eq).
-
Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent acid-catalyzed deprotection) using a hexane/ethyl acetate gradient.
Protocol 2: Troubleshooting by Catalyst Screening
Use this protocol to find the optimal catalyst if the standard procedure yields poor results.
-
Setup: Arrange three small, oven-dried reaction vials, each with a magnetic stir bar and under a nitrogen atmosphere.
-
Reagent Preparation: Prepare a stock solution of dec-1-yn-5-ol (1.0 eq) and DHP (1.5 eq) in anhydrous CH₂Cl₂.
-
Reaction Initiation: Aliquot the stock solution into the three vials. To each vial, add a different catalyst:
-
Vial A: p-TsOH (0.02 eq)
-
Vial B: PPTS (0.05 eq)
-
Vial C: Camphorsulfonic acid (CSA) (0.02 eq)
-
-
Monitoring: Stir all reactions at room temperature. Take a small aliquot from each vial for TLC analysis at 30, 60, and 120 minutes.
-
Analysis: Compare the TLC plates to determine which catalyst provides the fastest conversion with the fewest byproducts. The ideal catalyst will show a clean conversion to a single new, less polar spot (the THP ether product).
-
Scale-up: Once the best catalyst is identified, perform the reaction on a larger scale using the optimized conditions.
References
- 1. youtube.com [youtube.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
Side reactions of terminal alkynes in click chemistry and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing terminal alkynes in click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your experiments for clean, high-yield results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your click chemistry reactions involving terminal alkynes.
Issue 1: Low yield of the desired triazole product and presence of a higher molecular weight byproduct.
Possible Cause: You may be observing the formation of a symmetric 1,3-diyne, a result of the oxidative homocoupling of your terminal alkyne. This side reaction, also known as Glaser, Eglinton, or Hay coupling, is the most common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). Cu(II) species can then facilitate the unwanted alkyne dimerization.
Solutions:
-
Use of Reducing Agents: The addition of a reducing agent is crucial to maintain copper in its catalytically active Cu(I) state and to scavenge any oxidizing species. Sodium ascorbate is the most commonly used reducing agent for this purpose.[2][3]
-
Employing Copper-Stabilizing Ligands: Ligands can stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent involvement in homocoupling. Furthermore, certain ligands can accelerate the desired CuAAC reaction, thereby outcompeting the side reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand for this purpose.[2][4] Other commonly used ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and bathophenanthroline derivatives. A comparative study has shown that ligands like BTTAA can offer even faster reaction rates than THPTA and TBTA.[5]
-
Protecting the Terminal Alkyne: The terminal proton of the alkyne is essential for the homocoupling reaction. By temporarily replacing this proton with a protecting group, this side reaction can be effectively blocked. Trialkylsilyl groups, such as the trimethylsilyl (TMS) group, are commonly used for this purpose.[6] The TMS group can be readily removed after the click reaction to regenerate the terminal alkyne if needed for subsequent steps.
-
Deoxygenation of the Reaction Mixture: Since oxygen promotes the formation of Cu(II) and subsequent alkyne homocoupling, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[7]
-
Utilize Copper-Free Click Chemistry: To completely avoid copper-mediated side reactions, consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][10][11][12][13][14] This method utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.
Troubleshooting Workflow
References
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcmarot.com [jcmarot.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Improving the efficiency of bioconjugation with 2-Dec-1-yn-5-yloxyoxane
Technical Support Center: Bioconjugation with 2-Dec-1-yn-5-yloxyoxane
Welcome to the technical support center for bioconjugation applications involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
A1: this compound is a chemical modification reagent featuring a terminal alkyne group. This alkyne serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific covalent labeling of biomolecules.[1][2] Its primary application is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate with azide-modified proteins, nucleic acids, or other biomolecules for applications such as protein labeling, drug delivery, and diagnostics.
Q2: Which bioconjugation reaction is recommended for this compound?
A2: Due to its terminal, linear alkyne structure, this compound is best suited for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] This reaction forms a stable triazole linkage with an azide-functionalized molecule in the presence of a copper(I) catalyst. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another form of click chemistry, it requires a strained cyclooctyne, which is structurally different from this reagent.[5][][7]
Q3: What are the critical components for a successful CuAAC reaction?
A3: A successful CuAAC bioconjugation reaction requires the alkyne-containing molecule (this compound), an azide-modified biomolecule, a copper(I) source (typically from CuSO₄), a reducing agent to maintain copper in the Cu(I) state (like sodium ascorbate), and a copper-chelating ligand to stabilize the catalyst and prevent damage to the biomolecule.[3][4][8]
Q4: Can the copper catalyst in CuAAC damage my protein?
A4: Yes, the copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS) that may lead to protein degradation.[4][9] The use of copper-chelating ligands is crucial to minimize this damage by stabilizing the copper(I) oxidation state and reducing side reactions.
Q5: My this compound reagent has poor aqueous solubility. How can I address this?
A5: Poor solubility of hydrophobic reagents is a common challenge in bioconjugation.[1] To improve solubility, you can dissolve the reagent in a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. It is important to keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation of the biomolecule.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
If you are observing low yields of your desired bioconjugate, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Copper Catalyst | The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[3][4] | 1. Prepare the copper/ligand solution immediately before use. 2. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added at the correct concentration. 3. Degas the reaction buffer to remove dissolved oxygen. |
| Suboptimal Reagent Concentrations | The concentration of reactants and catalyst can significantly impact reaction kinetics. | 1. Increase the concentration of the limiting reagent (often the alkyne or azide). 2. Optimize the copper concentration, typically in the range of 50-100 µM for bioconjugation.[4] 3. Titrate the ligand-to-copper ratio, often starting at 5:1. |
| Inaccessible Reactive Site | The azide group on the biomolecule may be sterically hindered or buried within the protein's structure, preventing access for the alkyne reagent.[9] | 1. If possible, redesign the biomolecule to place the azide at a more accessible location. 2. Introduce a longer linker on either the azide or alkyne partner to reduce steric hindrance. |
| Incorrect pH of Reaction Buffer | The efficiency of the CuAAC reaction can be pH-dependent. | Maintain a pH between 7 and 8 for optimal reaction conditions. |
Problem 2: Protein Degradation or Aggregation
The integrity of the biomolecule is critical. If you observe degradation or precipitation, the following factors may be involved.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Copper-Mediated Oxidative Damage | Unchelated copper ions can generate reactive oxygen species (ROS) that damage the protein.[4] | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the biomolecule. 2. Minimize reaction time by optimizing reagent concentrations for faster kinetics. 3. Ensure the reaction is performed under oxygen-free conditions where possible.[10] |
| Precipitation of Reagents or Product | The alkyne reagent or the final conjugate may have poor aqueous solubility. | 1. Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO). 2. Purify the conjugate promptly after the reaction to remove unreacted, potentially insoluble reagents. |
| Side Reactions with Biomolecule | Byproducts of the reducing agent (e.g., dehydroascorbate) can react with amino acid residues like lysine and arginine.[3][4] | 1. Use the minimum effective concentration of sodium ascorbate. 2. Add the ascorbate to the reaction mixture last, after the copper and ligand have complexed.[3] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (or other suitable organic solvent)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM stock)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM stock)
-
Sodium ascorbate solution (e.g., 100 mM stock, freshly prepared)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reagents:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate in degassed water.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
-
Prepare the Catalyst:
-
In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution to pre-form the copper-ligand complex. A 1:5 ratio of copper to ligand is a good starting point.
-
-
Initiate the Reaction:
-
Add the copper-ligand complex to the protein/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if using fluorescently tagged molecules.
-
-
Purification:
-
Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Optimized Component Concentrations for CuAAC
The following table provides recommended starting concentrations for optimizing your CuAAC reaction.
| Component | Typical Concentration Range | Notes |
| Azide-Modified Biomolecule | 1 - 50 µM | Dependent on the specific experiment and availability of the biomolecule. |
| Alkyne Reagent | 10 - 500 µM | A 5- to 20-fold molar excess over the biomolecule is common. |
| Copper(II) Sulfate | 50 - 200 µM | Higher concentrations can increase reaction rate but also risk protein damage.[4] |
| Reducing Agent (Sodium Ascorbate) | 500 µM - 5 mM | Should be in molar excess to the copper catalyst. |
| Copper-Chelating Ligand | 250 µM - 1 mM | A 5-fold molar excess over the copper is recommended. |
Visualizations
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 10. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2-Dec-1-yn-5-yloxyoxane Reaction Products
This guide provides troubleshooting advice and detailed protocols for the purification of 2-Dec-1-yn-5-yloxyoxane and structurally related compounds. The presence of an acid-sensitive acetal and a terminal alkyne functional group presents unique challenges that are addressed below.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Common impurities depend on the synthetic route (e.g., Williamson ether synthesis), but typically include unreacted starting materials (an oxane-alcohol and a decynyl-halide/sulfonate), residual base (e.g., sodium hydride), and potential side products. The most common side product from a Williamson ether synthesis is an alkene, formed via an E2 elimination pathway, which is competitive with the desired SN2 reaction.[1][2] Additionally, if transition metal catalysts (e.g., Palladium, Copper) were used in a preceding step like a Sonogashira coupling, they may persist in the crude product.[3]
Q2: My compound appears to be decomposing during silica gel chromatography. What is happening and how can I prevent it?
A2: This is a common issue. The product contains an acetal functional group, which is sensitive to acid and can be hydrolyzed back to the corresponding alcohol and aldehyde on the slightly acidic surface of standard silica gel.[4][5][6] This degradation leads to streaking on TLC, multiple spots, and low recovery of the desired product.
Solution: Neutralize the silica gel before use. This can be achieved by preparing the silica slurry or eluent with 1-2% triethylamine (NEt₃).[7][8] This deactivates the acidic silanol groups on the silica surface, preventing hydrolysis of the acetal.[9] Alternatively, consider using a different stationary phase like neutral alumina or florisil, though their separation characteristics should be evaluated by TLC first.[10][11]
Q3: How do I select an appropriate solvent system for flash chromatography?
A3: The goal is to find a solvent system that provides good separation between your product and impurities, with a target Rf value for the product of approximately 0.2-0.35 on a TLC plate. Given the ether and alkyne functionalities, the product is of medium polarity.
-
Good Starting Points: Begin with a mixture of a nonpolar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate or diethyl ether.[12][13]
-
Systematic Approach: Run TLC plates with varying ratios of your chosen solvents (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes) to find the optimal separation.[6]
-
For Polar Impurities: If impurities are much more polar, a simple filtration through a "plug" of silica can be effective to remove baseline impurities without the need for a full column.[14]
| Stationary Phase | Common Eluent System | Target Compound Profile | Typical Rf Range |
| Silica Gel | Hexanes / Ethyl Acetate | Non-polar to medium polarity compounds. The standard workhorse.[11] | 0.2 - 0.35 |
| Silica Gel | Dichloromethane / Methanol | More polar compounds. Use less than 10% methanol to avoid dissolving silica.[12][13] | 0.2 - 0.35 |
| Neutralized Silica Gel | Hexanes / Ethyl Acetate + 1% NEt₃ | Acid-sensitive compounds like acetals.[8][15] | 0.2 - 0.35 |
| Alumina (Neutral) | Hexanes / Diethyl Ether | Basic or acid-sensitive compounds.[11] | Varies, test with TLC |
Q4: Are there any non-chromatographic purification methods I can use?
A4: While chromatography is often necessary, other methods can be effective, especially for removing specific types of impurities.
-
Extraction: A standard aqueous workup will remove inorganic salts and highly polar reagents. If your synthesis used a phase-transfer catalyst, multiple extractions may be necessary.
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from impurities, vacuum distillation could be an option. However, this is often not suitable for complex molecules.
-
Recrystallization: This technique is ideal for solid compounds.[16] If your product is an oil, low-temperature crystallization from a non-polar solvent like pentane might be attempted, but it is often challenging. The general principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly.[17]
-
Metal Scavenging: If the reaction mixture contains residual palladium or other metals, these can be removed by stirring with specialized metal scavengers (e.g., thiol-functionalized silica) and then filtering.[18][19][20] Activated carbon can also be used, but may have lower selectivity.[18]
Q5: My NMR shows evidence of a symmetrical byproduct. What is the likely cause?
A5: If a copper catalyst was used in a previous step (e.g., Sonogashira or Glaser coupling), oxidative homocoupling of the terminal alkyne can occur, leading to a symmetrical diyne byproduct. This is often difficult to separate from the desired product due to similar polarity. Careful control of reaction conditions and thorough quenching are necessary to minimize this side reaction.
Purification & Experimental Protocols
Workflow for Purification of this compound
The following diagram outlines a general workflow for purifying the crude product after the initial reaction workup.
Caption: General workflow from crude reaction mixture to purified product.
Protocol 1: Neutralized Flash Column Chromatography
This protocol is designed to purify acid-sensitive compounds like this compound by deactivating the acidic sites on the silica gel.[14][9]
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Eluent solvents (e.g., HPLC-grade Hexanes and Ethyl Acetate)
-
Glass column, flasks, and other standard chromatography glassware
Procedure:
-
Determine Eluent System: Using TLC, identify a solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.2-0.3.
-
Prepare Neutralized Eluent: To your chosen eluent, add triethylamine to a final concentration of 1-2% v/v. For example, to 1 L of eluent, add 10-20 mL of NEt₃.
-
Prepare Silica Slurry (Wet Packing): In a beaker, add the required amount of silica gel. Pour in the neutralized eluent and stir to create a uniform slurry. This step is crucial for preparing the deactivated stationary phase.[9]
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]
-
Elute the Column: Carefully add the neutralized eluent and apply pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure using a rotary evaporator.
Troubleshooting Purification Issues
This decision tree helps diagnose common problems encountered during purification.
Caption: Decision tree for troubleshooting common chromatography problems.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. organic chemistry - Product of Williamson Synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. chemicalforums.com [chemicalforums.com]
- 5. chemicalforums.com [chemicalforums.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Chromatography [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for CuAAC reactions involving sterically hindered alkynes
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when dealing with sterically hindered alkynes.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a bulky alkyne is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions involving sterically hindered alkynes can stem from several factors. The steric bulk around the alkyne can impede its access to the copper catalyst and the azide coupling partner.[1][2] Other common issues include catalyst inhibition, suboptimal reaction conditions, and the presence of oxygen, which can deactivate the Cu(I) catalyst.[1][3]
Q2: How can I improve the yield of my CuAAC reaction with a sterically hindered alkyne?
Several strategies can be employed to improve yields:
-
Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2][4] Microwave heating can also significantly reduce reaction times.[4]
-
Choose an Appropriate Ligand: The use of accelerating ligands is crucial. For sterically demanding substrates, specific ligands can enhance catalytic activity. N-heterocyclic carbene (NHC) based ligands and tripodal amine ligands have shown particular effectiveness.[5][6][7]
-
Select the Right Solvent: Solvents can play a significant role. Using a solubilizing agent like DMSO can be beneficial, as it can help expose hindered reaction sites.[1][2] In some cases, running the reaction neat (without solvent) can be effective.[5]
-
Adjust Catalyst Loading: While typically used in catalytic amounts, for very challenging substrates, increasing the catalyst loading might be necessary.[4]
-
Ensure Anaerobic Conditions: The active Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) by oxygen.[3] Using a reducing agent like sodium ascorbate helps maintain the Cu(I) state, and deoxygenating the reaction mixture is good practice.[4][8]
Q3: What are some alternative catalyst systems for CuAAC reactions with hindered substrates?
While the standard CuSO₄/sodium ascorbate system is widely used, other copper sources and specialized catalyst complexes can be more effective for hindered substrates. For instance, abnormal N-heterocyclic carbene (NHC) copper complexes, such as [CuCl(TPh)], have been reported to be highly efficient for reactions involving sterically hindered azides and alkynes, providing excellent yields at room temperature.[7] Polynuclear NHC-based copper catalysts have also demonstrated high activity.[5][9]
Q4: Can side reactions occur when working with sterically hindered alkynes in CuAAC?
Yes, side reactions can occur. One of the most common is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of a diyne byproduct.[10] This is more likely to happen if the Cu(I) catalyst is oxidized to Cu(II). Using a slight excess of a reducing agent like sodium ascorbate can help prevent this.[7] Additionally, with certain substrates, other unexpected side reactions may occur, so careful analysis of the reaction mixture is always recommended.
Troubleshooting Guides
Guide 1: Low to No Product Formation with a Sterically Hindered Alkyne
This guide provides a step-by-step approach to troubleshoot a CuAAC reaction with a sterically hindered alkyne that is resulting in a low yield or no desired product.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low-yield CuAAC reactions with hindered alkynes.
Experimental Protocol: Step-wise Optimization
-
Reagent Verification:
-
Ensure the purity of the azide and alkyne. Impurities can inhibit the catalyst.
-
Confirm the activity of the sodium ascorbate solution, as it can degrade over time. It is often best to use a freshly prepared solution.
-
Verify the concentrations of all stock solutions.
-
-
Reaction Setup and Conditions:
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Follow the recommended order of addition: typically, the azide and alkyne are mixed, followed by the copper source, the ligand, and finally the reducing agent to initiate the reaction.[1][2]
-
Ensure the reaction is stirred adequately.
-
-
Temperature Optimization:
-
If the reaction is run at room temperature, increase the temperature in 10-20 °C increments.
-
Consider using microwave irradiation, which can significantly accelerate the reaction.[4]
-
-
Solvent Screening:
-
Ligand Screening:
Guide 2: Presence of Significant Byproducts
This guide addresses the issue of observing significant byproducts in your CuAAC reaction, with a focus on the common Glaser coupling byproduct.
Logical Relationship of Side Reaction Prevention
Caption: Decision-making process for addressing byproduct formation in CuAAC reactions.
Data and Protocols
Table 1: Troubleshooting Strategies for CuAAC with Sterically Hindered Alkynes
| Problem | Potential Cause | Recommended Solution | Key Considerations | References |
| Low Yield | Steric hindrance impeding substrate binding | Increase reaction temperature (e.g., 50-80 °C or microwave). | Monitor for substrate decomposition at higher temperatures. | [2][4] |
| Ineffective catalyst turnover | Use a more effective ligand, such as an NHC-based ligand or a tripodal amine ligand. | Ligand-to-copper ratio may need optimization. | [5][6][7] | |
| Poor solubility of substrates or catalyst | Use a co-solvent like DMSO or DMF. | Ensure solvent is compatible with all reaction components. | [1][2] | |
| No Reaction | Catalyst inhibition | Ensure substrates are free of coordinating functional groups that can bind to copper. | If inhibition is suspected, increasing catalyst loading may help. | [1][2] |
| Deactivated catalyst | Prepare fresh sodium ascorbate solution; ensure anaerobic conditions. | Oxygen is a potent inhibitor. | [3] | |
| Byproduct Formation | Oxidative homocoupling (Glaser coupling) | Increase the concentration of the reducing agent (sodium ascorbate). Rigorously deoxygenate the reaction mixture. | Excess ascorbate is generally well-tolerated. | [7][10] |
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Alkyne
This protocol provides a starting point for a CuAAC reaction with a challenging substrate.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of your azide in the chosen reaction solvent.
-
Prepare a 100 mM solution of your sterically hindered alkyne in the chosen reaction solvent.
-
Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM solution of the chosen ligand (e.g., THPTA or an NHC-based ligand) in the appropriate solvent.
-
-
Reaction Assembly (for a 1 mL reaction):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 100 µL of the azide solution (0.01 mmol, 1.0 eq).
-
Add 110 µL of the alkyne solution (0.011 mmol, 1.1 eq).
-
Add the appropriate volume of solvent to bring the total reaction volume to 1 mL.
-
Begin stirring the mixture.
-
Add 10 µL of the CuSO₄ solution (0.0001 mmol, 1 mol%).
-
Add 10 µL of the ligand solution (0.0005 mmol, 5 mol%).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the 1 M sodium ascorbate solution (0.01 mmol, 1.0 eq).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, LC-MS, or NMR.[11]
-
Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.
-
Work up the reaction mixture as appropriate for your product (e.g., extraction, chromatography).
-
This guide is intended to provide a starting point for troubleshooting. The optimal conditions for a specific CuAAC reaction with a sterically hindered alkyne will likely require some degree of empirical optimization.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the alkylation of acetylide anions
Welcome to the technical support center for the alkylation of acetylide anions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this fundamental carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of acetylide anions?
The alkylation of acetylide anions is a two-step process. First, a terminal alkyne is deprotonated by a strong base to form a highly nucleophilic acetylide anion.[1][2][3][4] This anion then reacts with an electrophile, typically a primary alkyl halide, in an SN2 reaction to form a new, elongated alkyne.[1][5][6][7] This method is crucial in organic synthesis for extending carbon chains.[8][9][10]
Q2: Which bases are suitable for the formation of acetylide anions?
The base used must be strong enough to deprotonate the terminal alkyne (pKa ≈ 25).[2][4] Commonly used strong bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).[1][11][12] The pKa of the base's conjugate acid should be greater than 25. For example, ammonia (pKa ≈ 35) is the conjugate acid of the amide anion, making sodium amide a suitable choice.[4]
Q3: What type of alkylating agents should I use?
The success of the alkylation step is highly dependent on the structure of the alkylating agent.[1]
-
Primary alkyl halides (especially bromides and iodides) are the most effective substrates as they are highly susceptible to SN2 attack with minimal steric hindrance.[1][5][6][8]
-
Secondary alkyl halides are poor substrates and tend to undergo E2 elimination as a major side reaction due to the strong basicity of the acetylide anion and increased steric hindrance.[1][5][13]
-
Tertiary alkyl halides are unsuitable as they almost exclusively yield E2 elimination products.[1][5]
Q4: What are common solvents used for this reaction?
Anhydrous polar aprotic solvents are generally preferred to solvate the acetylide anion without protonating it. Common choices include:
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)[14]
-
Hexamethylphosphoramide (HMPA) or the less toxic N,N'-Dimethylpropyleneurea (DMPU) can be used as co-solvents to improve reaction rates and yields.[12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the alkylation of acetylide anions.
Problem 1: Low or no conversion of the terminal alkyne.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation | - Ensure the base is strong enough (pKa of conjugate acid > 25).[4] - Use a fresh, high-quality base. Organolithium reagents can degrade over time. - Ensure anhydrous reaction conditions, as any water will quench the strong base.[5] |
| Poor quality alkylating agent | - Use a fresh bottle of the alkyl halide. - Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[14] |
| Reaction temperature too low | - While deprotonation is often performed at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature.[12] Monitor the reaction by TLC to determine the optimal temperature. |
Problem 2: Formation of elimination byproducts (alkenes).
| Possible Cause | Troubleshooting Step |
| Use of secondary or tertiary alkyl halides | - This is the most common cause. The acetylide anion is a strong base, leading to E2 elimination.[1][5][6][16] - Redesign the synthesis to use a primary alkyl halide. |
| High reaction temperature | - Higher temperatures can favor elimination over substitution.[17] - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Sterically hindered primary alkyl halide | - Even with primary halides, significant branching near the reaction center can promote elimination.[8] - Choose a less sterically hindered alkyl halide if possible. |
Problem 3: Recovery of starting alkyl halide.
| Possible Cause | Troubleshooting Step |
| Inactive acetylide anion | - This can happen if the base was not strong enough or if it was quenched by moisture. - Re-run the reaction ensuring anhydrous conditions and a potent base. |
| Poor leaving group | - Alkyl fluorides are generally unreactive due to the strong C-F bond.[1] - Use an alkyl halide with a better leaving group (I > Br > Cl). |
Experimental Protocols
General Protocol for the Alkylation of a Terminal Alkyne
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Deprotonation: The terminal alkyne is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to the appropriate temperature (e.g., -78 °C for n-BuLi or 0 °C for NaH).
-
Base Addition: The strong base (e.g., n-BuLi in hexanes or NaNH₂) is added dropwise to the stirred solution of the alkyne. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the acetylide anion.
-
Alkylation: The alkylating agent (a primary alkyl halide) is added dropwise to the acetylide anion solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may be allowed to warm to room temperature and stirred for several hours to overnight.
-
Workup: Once the reaction is complete, it is carefully quenched with a proton source, such as saturated aqueous ammonium chloride or water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or distillation to yield the pure internal alkyne.
Data Presentation
Table 1: Comparison of Bases for Acetylide Formation
| Base | pKa of Conjugate Acid | Common Solvents | Typical Reaction Temperature |
| Sodium Amide (NaNH₂) | 38 | Liquid NH₃, THF | -33 °C to RT |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether, Hexanes | -78 °C to 0 °C |
| Lithium Diisopropylamide (LDA) | ~36 | THF | -78 °C to 0 °C |
Table 2: Suitability of Alkyl Halides for Acetylide Alkylation
| Alkyl Halide Type | Primary (RCH₂X) | Secondary (R₂CHX) | Tertiary (R₃CX) |
| Predominant Reaction | SN2 (Substitution) | E2 (Elimination) | E2 (Elimination) |
| Typical Yield of Alkylated Product | Good to Excellent | Low to None | None |
| Leaving Group Preference | I > Br > Cl >> F |
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne Acidity: Formation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. 9.7 Alkyne Acidity: Formation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyne Acidity and Acetylide Anions | OpenOChem Learn [learn.openochem.org]
- 12. chemicalforums.com [chemicalforums.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US3028423A - Reactions of alkali metal acetylides - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of terminal alkyne dimerization in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization, and why is it a problem in coupling reactions?
A1: Terminal alkyne dimerization, also known as homocoupling, is an undesired side reaction where two molecules of the same terminal alkyne react with each other to form a symmetrical 1,3-diyne. This is a significant issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the goal is to couple the terminal alkyne with a different partner (e.g., an aryl halide). Dimerization consumes the starting alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][2]
Q2: What are the main strategies to prevent the dimerization of terminal alkynes?
A2: There are three primary strategies to minimize or prevent terminal alkyne dimerization:
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, which is later removed. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used.[3]
-
Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and the rate of addition of reagents can significantly suppress homocoupling.
-
Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal center and the surrounding ligands, plays a crucial role in directing the reaction towards the desired cross-coupling pathway. Copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[4][5][6][7]
Troubleshooting Guides
Issue 1: Excessive Homocoupling in Sonogashira Reactions
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical diyne byproduct in the reaction mixture, confirmed by techniques like NMR or mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | The Sonogashira reaction should be performed under a strictly inert atmosphere (e.g., nitrogen or argon).[8] Oxygen promotes the oxidative homocoupling of copper acetylides, a key intermediate in the Glaser coupling side reaction.[2][9] A study has shown that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[2][10][11] |
| Copper Co-catalyst | While copper (I) salts are often used to accelerate the Sonogashira reaction, they can also catalyze the unwanted Glaser coupling.[8] Consider using a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that minimize homocoupling.[4][5][6][7] |
| High Concentration of Terminal Alkyne | A high initial concentration of the terminal alkyne can favor dimerization. Employing a slow addition of the terminal alkyne to the reaction mixture using a syringe pump can maintain a low, steady concentration and favor the cross-coupling reaction. |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling. |
Issue 2: Dimerization in Glaser-Hay Couplings
Symptoms:
-
Formation of a mixture of homocoupled and cross-coupled products when attempting a heterodimerization.
-
Low yield of the desired unsymmetrical diyne.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Oxidant Addition | The Glaser-Hay coupling is an oxidative homocoupling. For heterodimerization, controlling the rate of oxidation is crucial. Slow addition of the oxidant (often air or oxygen) can help control the reaction. |
| High Reaction Temperature | Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling. Running the reaction at lower temperatures can improve selectivity. For instance, cooling the reaction mixture below -28°C before exposure to air can prevent Glaser coupling.[12] |
| High Concentration of Reactants | Similar to other coupling reactions, high concentrations can favor the statistically more probable homocoupling. Performing the reaction under high dilution conditions can favor intramolecular cyclization or improve selectivity in intermolecular cross-coupling. |
| Absence of a More Reactive Partner | In a competitive situation, if both alkynes have similar reactivity, a statistical mixture of products is likely. One strategy is to use one alkyne in large excess. Another is to employ a stepwise approach where one alkyne is first converted to a haloalkyne for a subsequent Cadiot-Chodkiewicz coupling. |
Data Presentation: Comparison of Strategies to Reduce Homocoupling
The following table summarizes quantitative data from various studies, comparing the effectiveness of different strategies in minimizing alkyne dimerization.
| Reaction Type | Strategy | Aryl Halide | Terminal Alkyne | Catalyst System | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Sonogashira | Hydrogen Atmosphere | 4-Iodo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | >95 | ~2 | [2][10][11] |
| Sonogashira | Copper-Free | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂/DABCO | 91 | Not reported | [13] |
| Sonogashira | Copper-Free | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/TBAF | 98 | Not reported | [5] |
| Sonogashira | Use of Bulky Ligand | 4-Bromoacetophenone | Phenylacetylene | Pd/t-Bu₂PCy | High | Not specified | [10] |
Experimental Protocols
Protocol 1: Sonogashira Coupling with Diminished Homocoupling using a Hydrogen Atmosphere
This protocol is adapted from a procedure shown to reduce homocoupling to approximately 2%.[2][10][11]
Materials:
-
Aryl halide (e.g., 4-iodo-N,N-dimethylaniline)
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide, co-catalyst)
-
Triethylamine (TEA), degassed
-
Hydrogen/Nitrogen gas mixture
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).
-
Evacuate the flask and backfill with a hydrogen/nitrogen gas mixture (e.g., 5% H₂ in N₂). Repeat this cycle three times.
-
Add the degassed triethylamine via syringe.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This protocol describes a general procedure for the protection of a terminal alkyne using TMS chloride.
Materials:
-
Terminal alkyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude TMS-protected alkyne can often be used without further purification. If necessary, purify by distillation or column chromatography.
Protocol 3: Diphenylphosphoryl (Ph₂P(O)) Protection of Phenylacetylene
This protocol is based on the method developed by Orita and Otera for the synthesis of a polar-protected terminal alkyne.[2]
Materials:
-
Phenylacetylene
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of phenylacetylene (1.0 eq) in anhydrous THF under an inert atmosphere, add CuI (cat.), triethylamine (1.5 eq), and chlorodiphenylphosphine (1.1 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).
-
Stir the mixture for 1 hour, then allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diphenyl(phenylethynyl)phosphine oxide by column chromatography.
Visualizations
Caption: Workflow for preventing terminal alkyne dimerization.
Caption: Strategies to mitigate terminal alkyne dimerization.
References
- 1. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Hydrogenation of Internal Alkynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of internal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of internal alkynes?
The main challenge is to achieve selective semi-hydrogenation to the corresponding alkene without over-reduction to the alkane.[1][2][3] Standard hydrogenation catalysts like platinum, palladium, or nickel are often too active and will readily reduce the initially formed alkene to an alkane.[4][5]
Q2: How can I selectively obtain the cis-alkene from an internal alkyne?
To obtain the cis-alkene, you need to use a catalyst system that facilitates syn-addition of hydrogen across the triple bond. The most common and effective catalysts for this transformation are Lindlar's catalyst and the P-2 nickel catalyst.[1][6][7]
Q3: What is Lindlar's catalyst and how does it work?
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or sometimes barium sulfate) and "poisoned" with a catalytic inhibitor like lead acetate and quinoline.[1][6][8][9] The poison deactivates the most active sites on the palladium surface, reducing its catalytic activity just enough to prevent the hydrogenation of the alkene product to an alkane.[1][10] The reaction proceeds via syn-addition of hydrogen, resulting in the formation of a cis-alkene.[1][6]
Q4: What is a P-2 nickel catalyst?
P-2 nickel is a nickel-boron complex that serves as an alternative to Lindlar's catalyst for the selective semi-hydrogenation of alkynes to cis-alkenes.[11] It is typically prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[11][12] The addition of a modifier like ethylenediamine can further enhance its stereoselectivity for the cis-alkene.[12]
Q5: Can I obtain a trans-alkene from an internal alkyne?
Yes, but it requires a different reaction mechanism than catalytic hydrogenation. The formation of trans-alkenes from internal alkynes is typically achieved through a dissolving metal reduction, using sodium or lithium metal in liquid ammonia.[5][13] This method proceeds through an anti-addition of hydrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction to alkane | 1. Catalyst is too active. 2. Reaction time is too long. 3. Hydrogen pressure is too high. 4. Insufficient catalyst poisoning. | 1. Use a poisoned catalyst like Lindlar's catalyst or P-2 nickel. 2. Monitor the reaction closely by techniques like TLC or GC and stop it once the alkyne is consumed. 3. Perform the reaction at or slightly above atmospheric pressure. 4. Ensure proper preparation of the poisoned catalyst with an adequate amount of inhibitor (e.g., quinoline, lead acetate).[9][14] |
| Low or no conversion | 1. Catalyst is inactive or poisoned by contaminants. 2. Insufficient hydrogen supply. 3. Poor solubility of the substrate. | 1. Use fresh or properly stored catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. 2. Purge the reaction vessel thoroughly with hydrogen and maintain a positive hydrogen pressure (e.g., using a balloon). 3. Choose a solvent in which the alkyne is fully soluble. |
| Formation of trans-alkene instead of cis-alkene | 1. Isomerization of the cis-alkene product. 2. Incorrect catalyst or reaction conditions for cis-selectivity. | 1. This can sometimes occur with certain catalysts or under prolonged reaction times. Minimize reaction time after the starting material is consumed. 2. For cis-alkene formation, strictly use a syn-addition promoting catalyst system like Lindlar's or P-2 Nickel under appropriate conditions.[1][6] |
| Inconsistent results | 1. Variability in catalyst preparation. 2. Inconsistent reaction setup and procedure. | 1. Follow a standardized and detailed protocol for catalyst preparation, especially for poisoned catalysts where the amount of poison is critical.[8][15] 2. Ensure consistent stirring, temperature, and hydrogen pressure for all experiments. |
Catalyst Performance Data
The following tables provide a summary of representative data for the hydrogenation of internal alkynes using different catalyst systems.
Table 1: Hydrogenation of Hex-3-yne
| Catalyst System | Substrate (mmol) | Catalyst (mmol) | Product | cis:trans Ratio | Yield (%) | Reference |
| P-2 Ni | 40.0 | 5.0 | Hex-3-ene | 29:1 | 96 | [12] |
| P-2 Ni with Ethylenediamine | 40.0 | 5.0 | Hex-3-ene | 100:1 | 95.1 | [12] |
| P-2 Ni with Ethylenediamine (low catalyst loading) | 200 | 10.0 | Hex-3-ene | 200:1 | >95 | [12] |
Table 2: Hydrogenation of 1-Phenylpropyne
| Catalyst System | Substrate (mmol) | Catalyst (mmol) | Product | cis:trans Ratio | Yield (%) | Reference |
| P-2 Ni with Ethylenediamine | 100 | 5.0 | 1-Phenylpropene | ~200:1 | >95 | [12] |
Table 3: Hydrogenation of 2-Butyne-1,4-diol
| Catalyst System | Product Selectivity | Reference |
| 1% Pd/C | Major product is 1,4-butanediol (over-reduction) | [16] |
| 1% Pd/CaCO3 with NH3 | Almost complete selectivity to cis-2-butene-1,4-diol | [16][17] |
| Pt-based catalysts | Formation of side products was eliminated | [16][17] |
Experimental Protocols
Protocol 1: Preparation of Lindlar's Catalyst
This protocol is adapted from literature procedures for the lab-scale preparation of Lindlar's catalyst.[1][8][15]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Calcium carbonate (CaCO₃), precipitated
-
Lead acetate (Pb(OAc)₂)
-
Quinoline
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a specific amount of palladium(II) chloride in a suitable solvent (e.g., water with a small amount of HCl).
-
In a separate flask, prepare a slurry of calcium carbonate in distilled water.
-
Add the palladium chloride solution to the calcium carbonate slurry with vigorous stirring.
-
Heat the mixture to approximately 80°C for a short period.
-
Reduce the palladium(II) to palladium(0) by bubbling hydrogen gas through the hot suspension until hydrogen uptake ceases.
-
Filter and wash the palladium on calcium carbonate catalyst with distilled water.
-
To "poison" the catalyst, suspend it in water and add a solution of lead acetate.
-
Stir the mixture at an elevated temperature (e.g., in a boiling water bath) for about 40 minutes.
-
Filter, wash the catalyst with distilled water, and dry it under vacuum.
-
Before use in a hydrogenation reaction, the catalyst is typically further treated with a small amount of quinoline in the reaction solvent.
Protocol 2: Hydrogenation of an Internal Alkyne using P-2 Nickel Catalyst
This protocol is a representative procedure for the selective hydrogenation of an internal alkyne to a cis-alkene using a P-2 nickel catalyst with ethylenediamine as a modifier.[12]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Internal alkyne substrate
-
Hydrogen gas supply
Procedure:
-
Catalyst Preparation (in situ):
-
In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.
-
Purge the flask with hydrogen gas.
-
Slowly add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form.
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol).
-
Add the internal alkyne substrate (e.g., 40.0 mmol).
-
Ensure the system is under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for lab scale).
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC). Hydrogen uptake should cease after the alkyne is converted to the alkene.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite or activated carbon to remove the nickel catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the combined organic extracts with water to remove any remaining ethylenediamine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude cis-alkene product.
-
Visualizations
Caption: Workflow for cis-alkene synthesis via Lindlar hydrogenation.
Caption: Decision logic for selecting the appropriate reduction method.
References
- 1. byjus.com [byjus.com]
- 2. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 3. osti.gov [osti.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 9. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 10. aakash.ac.in [aakash.ac.in]
- 11. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 12. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00147K [pubs.rsc.org]
- 15. prepchem.com [prepchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing solubility issues of 2-Dec-1-yn-5-yloxyoxane in aqueous media
Disclaimer: 2-Dec-1-yn-5-yloxyoxane is a hypothetical compound presented for the purpose of illustrating solubility enhancement strategies. The principles, protocols, and troubleshooting advice provided are based on established methods for real-world poorly water-soluble compounds.
This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic compounds like this compound in aqueous media during experimental work.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS) have failed. Why is it so poorly soluble?
A1: Based on its chemical name, this compound possesses a long hydrocarbon chain (Dec-1-yn) and a cyclic ether (oxane). These structural features result in a highly lipophilic and hydrophobic molecule with minimal capacity for hydrogen bonding with water. Such compounds strongly prefer non-polar environments and tend to precipitate in aqueous media.
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A2:
-
Kinetic Solubility is the concentration of a compound that dissolves from a high-concentration DMSO stock when added to an aqueous buffer and a precipitate is formed. It's a rapid measurement often used in early-stage discovery for high-throughput screening.[1][2]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. This measurement involves a longer incubation of the solid compound in the buffer until equilibrium is reached (typically 24-72 hours) and is considered the "gold standard" for lead optimization and formulation development.[1][2]
For initial troubleshooting, a kinetic solubility assay is often sufficient. For formulation development, thermodynamic solubility is crucial.
Q3: What are the primary strategies to enhance the aqueous solubility of a compound like this compound?
A3: Several techniques can be employed, broadly categorized as:
-
Co-solvents: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[][4][5]
-
Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.[6][7]
-
Cyclodextrins: Using cyclic oligosaccharides with a hydrophobic interior to form inclusion complexes with the drug.[8][9][10]
-
pH Adjustment: For ionizable compounds, altering the pH to form a more soluble salt. This is less applicable to non-ionizable molecules like this compound.[][11]
-
Lipid-Based Formulations: Dissolving the compound in lipids and surfactants to form emulsions, microemulsions, or nanoparticles.[12][13][14]
Q4: Can I use DMSO as a co-solvent for my in vitro cell-based assays?
A4: Yes, but with caution. Dimethyl sulfoxide (DMSO) is a powerful solvent commonly used to prepare stock solutions.[] However, the final concentration in your cell culture media should typically be kept low (e.g., <0.5% v/v) as higher concentrations can be cytotoxic and may interfere with experimental results. The use of an organic co-solvent, even at low percentages, can increase the apparent aqueous solubility.
Q5: What is a cyclodextrin and how does it improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity.[8][9] They can encapsulate a poorly soluble "guest" molecule, like this compound, within this cavity, forming a water-soluble "inclusion complex."[8][9] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[15]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution / Next Step |
| Compound precipitates immediately upon addition to buffer from a DMSO stock. | The compound's kinetic solubility has been exceeded. The buffer cannot accommodate the rapid introduction of the hydrophobic compound. | 1. Decrease Final Concentration: Attempt the experiment at a lower final concentration. 2. Increase Co-solvent: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but check for cellular toxicity. 3. Use a Solubilizing Excipient: Pre-complex the compound with a cyclodextrin or formulate it with a non-ionic surfactant (e.g., Tween® 80) before adding it to the buffer.[13] |
| Solution is cloudy or hazy, but no visible precipitate is seen. | Micro-precipitates or colloidal aggregates have formed. The compound is not truly dissolved. | 1. Centrifugation/Filtration: Centrifuge the sample at high speed and measure the concentration of the supernatant to determine the actual dissolved concentration. 2. Particle Sizing: Use dynamic light scattering (DLS) to check for the presence of aggregates. 3. Employ Solubilization Techniques: This is a clear sign that a formulation strategy (co-solvents, surfactants, etc.) is needed. |
| Experimental results are inconsistent and not reproducible. | The compound may be precipitating over the time course of the experiment, leading to variable effective concentrations. | 1. Assess Time-Dependent Solubility: Prepare your solution and measure the dissolved concentration at different time points (e.g., 0, 2, 4, 24 hours) to check for stability in solution. 2. Improve Formulation: A more robust solubilization method is needed. Consider lipid-based formulations or solid dispersions which can offer greater stability.[12][16] |
| A co-solvent (e.g., ethanol) works well, but it is incompatible with my downstream application (e.g., animal studies). | The chosen solubilization method is not biocompatible or has undesirable physiological effects. | 1. Explore Alternative Excipients: Investigate biocompatible surfactants (e.g., Polysorbates, Solutol® HS-15) or cyclodextrins (e.g., HP-β-CD).[13][15] 2. Develop a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and are often suitable for in vivo administration.[17][18] |
Data Presentation: Solubility Enhancement Strategies
The following table illustrates how to present comparative data for different solubilization methods for a hypothetical compound like this compound.
| Method | Vehicle Composition | Achieved Solubility (µg/mL) | Observations |
| Control | PBS, pH 7.4 | < 0.1 | Immediate precipitation |
| Co-solvent | 5% DMSO in PBS | 5.2 | Clear solution |
| Co-solvent | 10% Ethanol in PBS | 8.9 | Clear solution |
| Surfactant | 1% Tween® 80 in PBS | 25.4 | Clear, slightly viscous |
| Cyclodextrin | 5% HP-β-CD in PBS | 78.1 | Clear solution |
| Lipid Formulation | SEDDS (Self-Emulsifying) | > 200 | Forms a clear microemulsion upon dilution |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 190 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 10 µL of the 10 mM DMSO stock to the buffer, resulting in a 500 µM theoretical concentration in 5% DMSO. Mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Separation: Use a solubility filter plate to separate the dissolved compound from any precipitate via vacuum filtration.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a standard curve, typically via HPLC-UV or LC/MS.[1]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Vehicle Preparation: Prepare several aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired buffer.
-
Compound Addition: Add an excess amount of solid this compound to each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analysis: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC method.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges encountered during experiments.
Caption: A decision tree for troubleshooting poor aqueous solubility.
Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it water-soluble.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. jocpr.com [jocpr.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. bohrium.com [bohrium.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 15. scispace.com [scispace.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chemrxiv.org [chemrxiv.org]
Enhancing the stability of cyclic ether moieties during synthesis
Welcome to the technical support center for chemists and researchers. This resource provides targeted guidance on stabilizing cyclic ether moieties—such as Tetrahydrofuran (THF), Tetrahydropyran (THP), and oxetanes—during the various stages of chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are cyclic ethers like THF and THP used so frequently in synthesis, and what are their primary stability concerns?
A1: Cyclic ethers such as Tetrahydrofuran (THF) and Tetrahydropyran (THP) are widely used as solvents and protecting groups in organic synthesis.[1][2] THF is an excellent polar aprotic solvent for a range of reactions, including those involving Grignard reagents and lithium aluminum hydride.[3][4] THP is commonly used as a protecting group for alcohols because it is stable to strongly basic conditions, organometallics, and hydrides.[5][6] The primary stability concern for these ethers is their susceptibility to cleavage and ring-opening under acidic conditions.[2][7][8] Additionally, THF can form explosive peroxides upon prolonged exposure to air.[4][9][10]
Q2: What makes smaller cyclic ethers like oxetanes and epoxides particularly reactive?
A2: The high reactivity of small-ring cyclic ethers, such as three-membered epoxides (oxiranes) and four-membered oxetanes, is primarily due to significant ring strain.[1][11] This strain makes the ether carbons highly susceptible to nucleophilic attack, leading to ring-opening reactions.[12] While this reactivity is useful for synthetic transformations, it also presents a stability challenge, as they can be readily opened under both acidic and basic/nucleophilic conditions.[13]
Q3: When should I choose a THP ether over a silyl ether to protect an alcohol?
A3: The choice between a Tetrahydropyranyl (THP) ether and a silyl ether (e.g., TBS, TIPS) depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions. THP ethers are acetals, making them very stable to basic, organometallic, and reductive reagents but labile under acidic conditions.[14][15] Silyl ethers are generally stable across a wider pH range but are sensitive to fluoride ions (e.g., TBAF), which is their most common deprotection method.[5] If your synthesis involves strong bases and you need to avoid fluoride for deprotection, a THP group is an excellent choice. If you require stability in mildly acidic conditions or need orthogonal deprotection strategies, a silyl ether might be more suitable.[16][17]
Troubleshooting Guides
Problem 1: My cyclic ether moiety is decomposing under acidic conditions.
Symptoms:
-
Low or no yield of the desired product.
-
Identification of ring-opened byproducts (e.g., diols, halo-alcohols) by NMR or LC-MS.
Possible Causes & Solutions:
-
Cause: The reaction uses a strong Brønsted acid (e.g., HCl, H2SO4, TsOH) that catalyzes the cleavage of the ether.[8] Five- and six-membered rings are generally stable, but can be cleaved by strong acids, while smaller rings are highly susceptible.[7][8]
-
Solution 1: Use a Milder Acidic Catalyst. For reactions requiring acid catalysis, such as the formation or deprotection of acetals, switch to a milder acid. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative for protecting alcohols as THP ethers as it maintains a slightly acidic pH without causing widespread degradation of acid-sensitive groups.[5]
-
Solution 2: Buffer the Reaction. If a stronger acid is unavoidable, consider adding a buffer to control the pH and prevent excessive degradation.
-
Solution 3: Change Protecting Group Strategy. If the cyclic ether is part of a protecting group (like THP), consider switching to a group that is stable to acid but can be removed under different conditions, such as a benzyl (Bn) ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride).[15]
Problem 2: I'm observing low yields during the synthesis of an oxetane ring.
Symptoms:
-
The reaction yields are consistently low (<50%).
-
Formation of polymeric material or undesired side products.
Possible Causes & Solutions:
-
Cause 1: Incorrect Cyclization Strategy. The formation of a strained four-membered ring is kinetically and thermodynamically challenging. Intramolecular Williamson ether synthesis is a common method, but requires careful selection of base and leaving group.[18]
-
Solution 1: Optimize Williamson Etherification. This reaction involves the intramolecular SN2 reaction of a halo-alkoxide.[18] Ensure you are using a non-nucleophilic, strong base like sodium hydride (NaH) to fully deprotonate the alcohol.[19] The leaving group should be effective (I > Br > Cl > OTs). The reaction must be run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Cause 2: Competing Side Reactions. The precursor to oxetane formation (e.g., a 1,3-halohydrin) can undergo elimination or intermolecular reactions.
-
Solution 2: Explore Alternative Synthetic Routes. Consider photochemical methods like the Paternò-Büchi reaction ([2+2] cycloaddition) if your substrate is suitable.[20] Other modern methods include cycloisomerization strategies or silicon-directed electrophilic cyclization.[21]
Problem 3: The THP ether protecting group is difficult to remove without affecting other functional groups.
Symptoms:
-
Deprotection requires harsh acidic conditions that cleave other protecting groups (e.g., silyl ethers) or degrade sensitive parts of the molecule.
-
Incomplete deprotection, leading to a mixture of starting material and product.
Possible Causes & Solutions:
-
Cause: Standard deprotection methods using strong aqueous acids (e.g., HCl in THF/water) are not sufficiently chemoselective.[22]
-
Solution 1: Use Mild Lewis Acids. Catalytic amounts of Lewis acids such as Bi(OTf)3, CeCl3·7H2O/NaI, or ferric perchlorate can efficiently cleave THP ethers under milder, often solvent-free, conditions.[6][23]
-
Solution 2: Non-Acidic Cleavage. A method using lithium chloride (LiCl) and water in DMSO at 90 °C provides a neutral deprotection condition, avoiding the use of acids entirely.[22]
-
Solution 3: Alcoholysis. Transacetalization using a catalytic amount of acid in an alcohol solvent (e.g., methanol or ethanol) is often a milder way to remove the THP group, yielding the free alcohol and the corresponding methyl or ethyl THP ether.
Data Presentation
Table 1: Comparison of Common Acidic Catalysts for THP Ether Formation & Cleavage
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount in CH2Cl2 or neat | Inexpensive, effective | Can be too harsh for acid-sensitive substrates |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in CH2Cl2, 0 °C to RT[14] | Mild, ideal for acid-sensitive substrates[5] | More expensive than TsOH |
| Bismuth Triflate (Bi(OTf)3) | Catalytic amount, solvent-free[6] | Mild, insensitive to air/moisture, reusable | Requires specific catalyst |
| Ferric Perchlorate (Fe(ClO4)3) | 1-5 mol% in CH2Cl2 or methanol[23] | Highly chemoselective, mild[23] | Perchlorates can be hazardous |
| Aqueous HCl / H2SO4 | Dilute solution in THF/MeOH/H2O | Inexpensive, strong for cleavage | Lacks chemoselectivity, harsh |
Table 2: Relative Stability of Common Cyclic Ethers to Various Reagents
| Cyclic Ether Moiety | Strong Acid (e.g., HI, HBr) | Strong Base (e.g., nBuLi) | Organometallics (e.g., Grignard) | Oxidizing Agents |
| Epoxide (Oxirane) | Highly Reactive (Ring-opening)[12] | Highly Reactive (Ring-opening)[13] | Highly Reactive (Ring-opening) | Generally Stable |
| Oxetane | Reactive (Ring-opening)[3] | Generally Stable | Generally Stable | Generally Stable |
| Tetrahydrofuran (THF) | Labile (Cleavage)[2][24] | Generally Stable (can be metalated)[9] | Stable | Can form peroxides[9][10] |
| Tetrahydropyran (THP) | Labile (Cleavage)[14] | Stable[6] | Stable[6] | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Dihydropyran (DHP)
This protocol describes the formation of a tetrahydropyranyl (THP) ether using the mild acid catalyst PPTS.
Materials:
-
Primary alcohol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add PPTS (0.1 equiv) to the solution and stir until it dissolves.
-
Add DHP (1.5 equiv) dropwise to the stirred solution at room temperature.[14]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure THP ether.
Protocol 2: Deprotection of a THP Ether using Catalytic TsOH in Methanol
This protocol details a mild alcoholysis procedure for cleaving a THP ether.
Materials:
-
THP-protected alcohol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 equiv)
-
Methanol (MeOH)
-
Triethylamine (Et3N) or saturated aqueous NaHCO3
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the THP-protected alcohol (1.0 equiv) in methanol.
-
Add TsOH·H2O (0.1 equiv) to the solution and stir at room temperature.[14]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the acid by adding a few drops of triethylamine or by pouring the reaction mixture into saturated aqueous NaHCO3.
-
Remove the methanol in vacuo.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision pathway for selecting an alcohol protecting group.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. 9.13 Cyclic Ethers: Epoxides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. youtube.com [youtube.com]
- 9. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 10. Tetrahydrofuran-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. Alcohol Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Oxetane synthesis [organic-chemistry.org]
- 21. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Dec-1-yn-5-yloxyoxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of purity of 2-Dec-1-yn-5-yloxyoxane, a key building block in the development of protein degraders. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines the experimental protocols and performance characteristics of three primary analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction to this compound and its Purity Assessment
This compound, with the molecular formula C₁₅H₂₆O₂, is an organic molecule featuring a tetrahydropyran (oxane) ring and a decynyl functional group. Its chemical structure necessitates robust analytical methods to identify and quantify potential impurities that may arise during its synthesis. Common impurities can stem from starting materials, byproducts of side reactions, or degradation products. Given its intended use in pharmaceutical development, stringent purity control is paramount.
Comparison of Key Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Phenyl-arylene polymer or similar mid-polarity columns. | Not applicable. |
| Common Impurities Detected | Non-volatile and thermally labile impurities, starting materials, and byproducts from synthesis.[2] | Volatile and semi-volatile impurities, residual solvents, and isomeric byproducts.[3] | A wide range of organic impurities containing the NMR-active nucleus (e.g., ¹H). |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. | Typically in the pg to low ng range. | Generally in the range of 0.1-1% by mass. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. | Typically in the ng range. | Typically around 0.1-1% by mass with high accuracy. |
| Structural Information | Limited to retention time, with more information available when coupled with a mass spectrometer (LC-MS). | Provides mass spectra for identification of unknown compounds.[4] | Provides detailed structural information for both the main compound and impurities. |
| Destructive/Non-destructive | Destructive. | Destructive. | Non-destructive.[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or CAD.
Sample Preparation: Dissolve an accurately weighed sample of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Sample Preparation: Dissolve an accurately weighed sample of this compound in dichloromethane to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR tubes.
Internal Standard: Maleic acid is a suitable internal standard due to its chemical stability, high purity, and distinct NMR signals that are unlikely to overlap with those of this compound.
Experimental Protocol:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
Data Analysis: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity determination of this compound and the potential synthetic pathways that can introduce impurities.
References
Comparing the reactivity of 2-Dec-1-yn-5-yloxyoxane with other terminal alkynes
For Researchers, Scientists, and Drug Development Professionals
The reactivity of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through a variety of powerful transformations. While the reactivity of simple, unfunctionalized terminal alkynes is well-documented, the influence of remote functional groups on these reactions is a critical consideration for chemists engaged in drug discovery and development. This guide provides an objective comparison of the reactivity of terminal alkynes bearing a hydroxyl or ether functionality at the γ-position (C-5) with that of their unfunctionalized counterparts. The information presented herein is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions.
Sonogashira Coupling: A Robust C-C Bond Formation
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for the synthesis of substituted alkynes.[1][2] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[3][4]
Comparative Reactivity:
The presence of a hydroxyl group at the C-5 position appears to have a minimal impact on the efficiency of the Sonogashira coupling. Experimental data for the coupling of various aryl halides with both unfunctionalized and γ-hydroxylated terminal alkynes show consistently high yields.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Generic Terminal Alkyne | Generic Aryl Halide | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | 3 | 89 | [3] |
| Phenylacetylene | Aryl Iodide | Nanosized MCM-41-Pd, CuI, PPh₃ | K₂CO₃ | N/A | N/A | High | [5] |
| 2-Methyl-3-butyn-2-ol | Aryl Iodide | Nanosized MCM-41-Pd, CuI, PPh₃ | K₂CO₃ | N/A | N/A | Good to Excellent | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling [3]
To a solution of the aryl halide (1.0 eq) in tetrahydrofuran (THF) at room temperature, palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially. The reaction mixture is stirred for 3 hours. Following this, the mixture is diluted with diethyl ether (Et₂O) and filtered through a pad of Celite®, which is then washed with Et₂O. The combined filtrate is washed successively with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Logical Relationship: Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][7] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[8]
Comparative Reactivity:
The presence of a hydroxyl group in the alkyne substrate can influence the outcome of the CuAAC reaction, though high yields are generally achievable for both functionalized and unfunctionalized alkynes. A study comparing various alkynes showed that while phenylacetylene gives a near-quantitative yield, an alkyne with a tertiary alcohol functionality can also provide a high yield, demonstrating the reaction's tolerance for such groups.[9] However, aliphatic alkynes tend to be less reactive than their aromatic counterparts.[10]
| Alkyne | Azide | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | >99 | [11] |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 24 (one-pot) | 88 | [11] |
| 1-Hexyne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 | Full Conversion | [10] |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)pentan-3-ol | Benzyl Azide | CuI | Cyrene™ | 12 | 50 | [9] |
Experimental Protocol: General Procedure for CuAAC Reaction [11]
In a screw-cap vial, the corresponding azide (1.15 mmol) and the terminal alkyne (1.0 mmol) are dissolved in Cyrene™ (2.5 mL). Triethylamine (Et₃N, 0.1 mmol) and copper(I) iodide (CuI, 0.01 mmol) are then added to the mixture. The reaction is stirred at 30 °C for 12 hours. The work-up procedure typically involves extraction and purification by chromatography to isolate the 1,2,3-triazole product.
Experimental Workflow: One-Pot Synthesis of 1,2,3-Triazoles
Caption: Workflow for the one-pot synthesis of a 1,2,3-triazole via in-situ azide formation followed by CuAAC.
Hydration of Terminal Alkynes: Formation of Carbonyl Compounds
The hydration of terminal alkynes is a classic transformation that yields carbonyl compounds. In the presence of a mercury(II) sulfate catalyst in aqueous sulfuric acid, the reaction typically follows Markovnikov's rule to produce a methyl ketone.
Comparative Reactivity:
| Alkyne | Reagents | Product Type |
| Terminal Alkyne (e.g., 1-Decyne) | HgSO₄, H₂SO₄, H₂O | Methyl Ketone |
| Internal Alkyne (e.g., Hex-2-yne) | HgSO₄, H₂SO₄, H₂O | Mixture of Ketones |
Experimental Protocol: General Procedure for Markovnikov Hydration of an Alkyne
To a solution of the terminal alkyne in a suitable solvent (e.g., methanol or THF), a catalytic amount of mercury(II) sulfate (HgSO₄) and aqueous sulfuric acid (H₂SO₄) are added. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed (as monitored by TLC or GC). The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.
Signaling Pathway: Keto-Enol Tautomerism
Caption: The acid-catalyzed keto-enol tautomerism pathway.
Conclusion
This guide highlights that terminal alkynes bearing a γ-hydroxyl or γ-ether functionality are generally well-tolerated in common synthetic transformations such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions. While minor differences in reactivity may be observed, particularly in the case of aliphatic versus aromatic alkynes in CuAAC reactions, high yields can typically be achieved with appropriate optimization of reaction conditions. The hydration of these functionalized alkynes is expected to proceed via the established Markovnikov mechanism to yield methyl ketones. This information provides a valuable framework for chemists to anticipate the reactivity of complex, functionalized terminal alkynes in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry in the Spotlight: A Comparative Guide to Analyzing 2-Dec-1-yn-5-yloxyoxane Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of novel molecular entities is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the study of 2-Dec-1-yn-5-yloxyoxane conjugates, a class of molecules with significant potential in various research and therapeutic areas. By leveraging an alkyne handle, these conjugates are amenable to a range of powerful analytical workflows.
The this compound moiety, featuring a terminal alkyne group, is designed for "click chemistry" applications. This allows for the covalent linkage of these sugar analogs to reporter tags or their enrichment from complex biological mixtures, facilitating their detection and characterization. Mass spectrometry (MS) stands as a cornerstone technology for the definitive structural elucidation and quantification of these conjugates.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information. The choice of method depends on the specific analytical question, be it qualitative identification, quantitative analysis, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Throughput |
| LC-MS/MS | Separates conjugates by liquid chromatography followed by mass analysis and fragmentation.[1] | High sensitivity and specificity; provides structural information through fragmentation.[1][2] | Moderate throughput; requires expertise in data interpretation. | Moderate |
| MALDI-MS | Co-crystallizes the analyte with a matrix, which is then ionized by a laser.[3] | High mass range; tolerant to some buffers and salts; fast for qualitative screening. | Lower resolution than ESI-MS; fragmentation can be limited.[3] | High |
| Capillary Electrophoresis (CE)-MS | Separates ions based on their electrophoretic mobility in a capillary, coupled to MS detection. | High separation efficiency and resolution; requires minimal sample volume.[4] | Can be less robust than LC; sensitive to sample matrix effects.[4] | Moderate-High |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separates fluorescently-tagged conjugates. | Well-established and robust; provides quantitative data. | Requires a fluorescent tag; does not provide mass information for structural confirmation.[5] | High |
In-depth Look: Mass Spectrometry Approaches
Within mass spectrometry, different ionization and fragmentation methods can be employed to characterize this compound conjugates.
| MS Technique | Ionization Method | Fragmentation Method | Key Information Provided |
| Electrospray Ionization (ESI)-MS/MS | Soft ionization, generates multiply charged ions. | Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD).[2] | Molecular weight, fragmentation pattern for structural elucidation of both the sugar and the conjugated partner. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS | Soft ionization, primarily generates singly charged ions.[3] | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID). | Rapid molecular weight determination; suitable for screening. |
| Infrared Multiphoton Dissociation (IRMPD) | N/A | Uses infrared laser photons to induce fragmentation.[2][6] | Provides complementary fragmentation information to CID, particularly for glycan analysis.[6] |
Experimental Protocol: LC-MS/MS Analysis
A typical workflow for the analysis of proteins modified with this compound followed by click chemistry-mediated biotinylation and enrichment is detailed below.
Objective: To identify and characterize peptides modified with the this compound conjugate.
Materials:
-
Protein sample modified with this compound
-
Azide-biotin tag
-
Copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for click chemistry
-
Streptavidin-coated magnetic beads
-
Urea, dithiothreitol (DTT), iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid, acetonitrile (ACN), and water (LC-MS grade)
-
C18 desalting spin columns
Procedure:
-
Click Chemistry Reaction:
-
Incubate the protein sample with azide-biotin, copper (II) sulfate, TCEP, and TBTA to attach the biotin tag to the this compound moiety.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the sample with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a trypsin solution and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a solution of 0.1% formic acid in water.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[1]
-
Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation by CID or HCD.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest) to identify the modified peptides.
-
Specify the mass of the this compound-biotin conjugate as a variable modification on relevant amino acid residues.
-
Manually validate the identified peptide-spectrum matches.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the principles of mass spectrometry fragmentation.
Caption: Experimental workflow for the analysis of this compound conjugates.
Caption: General principle of precursor ion fragmentation in tandem mass spectrometry.
The robust analytical power of mass spectrometry, particularly when coupled with liquid chromatography, provides an indispensable toolkit for the detailed characterization of novel conjugates such as those containing this compound. The methodologies outlined here offer a solid foundation for researchers to build upon in their exploration of these and other modified biomolecules.
References
- 1. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Factors that influence fragmentation behavior of N-linked glycopeptide ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development. This guide provides an objective comparison of the two most prominent variations of this reaction: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal methodology for their specific applications.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Very fast (10 to 104 M-1s-1)[1] | Moderate to fast (10-3 to 1 M-1s-1)[1] |
| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible and suitable for in vivo applications[2][3] |
| Reactants | Terminal alkynes, Azides | Strained cyclooctynes, Azides |
| Selectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers possible, but often practically selective |
| Side Reactions | Oxidation of biomolecules by reactive oxygen species (ROS)[4] | Potential for thiol-yne side reactions with cysteine residues[5][6] |
Data Presentation: A Quantitative Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to inform this decision.
Table 1: Reaction Kinetics
The rate of the cycloaddition is a critical factor, especially in applications requiring rapid conjugation.
| Reaction Type | Reactants | Second-Order Rate Constant (k) (M-1s-1) | Conditions |
| CuAAC | Benzyl Azide + Phenylacetylene (with THPTA ligand) | 10 - 100 | 10-100 µM Cu(I)/Cu(II)[7] |
| CuAAC | Picolyl Azide + Alkyne (with BTTAA ligand) | >10-fold faster than non-chelating azides | 10–100 µM Cu[7] |
| SPAAC | Benzyl Azide + Cyclooctyne (OCT) | ~0.0012 | Room Temperature[8] |
| SPAAC | Benzyl Azide + Bicyclo[6.1.0]nonyne (BCN) | ~0.14 | Room Temperature[8] |
| SPAAC | Benzyl Azide + Dibenzocyclooctyne (DIBO) | ~0.17 | Room Temperature[8] |
| SPAAC | Benzyl Azide + Dibenzoazacyclooctyne (DIBAC) | ~0.3 | CD3CN:D2O = 3:1[9] |
| SPAAC | Benzyl Azide + 3,3,6,6-tetramethylthiacycloheptyne (TMTH) | ~4.0 | Room Temperature[8] |
Table 2: Cytotoxicity of Copper Catalyst
The inherent toxicity of the copper catalyst is a primary concern for in vivo and some in vitro applications of CuAAC.[2]
| Cell Line | Copper Compound | LC50 (Concentration causing 50% cell death) | Exposure Time |
| HeLa | Copper Sulfate | 225 µM | 16 hours[10] |
| HeLa | Copper Sulfate | 300 µM | 8 hours[10] |
| HepG2 (Human Liver Carcinoma) | Copper Sulfate | 220.5 ± 23.8 µg/mL | 48 hours[11] |
| HEK293 (Human Embryonic Kidney) | Copper Sulfate | ~400 µM | 24 hours[12] |
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying processes is crucial for understanding and troubleshooting these reactions.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be required for specific substrates and applications.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Protocol
This protocol is adapted for labeling biomolecules in an aqueous environment.
Materials:
-
Biomolecule containing a terminal alkyne or azide
-
Labeling reagent containing the corresponding azide or terminal alkyne
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne- or azide-modified biomolecule with the corresponding azide or alkyne labeling reagent in PBS. The final concentration of the limiting reactant is typically in the low micromolar to millimolar range.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.[13] A 1:5 molar ratio of Cu:ligand is often used.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
Add the Catalyst: Add the copper-ligand premix to the reaction mixture containing the biomolecule and labeling reagent. The final copper concentration typically ranges from 50 µM to 250 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1-5 mM.[14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol
This protocol describes a typical bioconjugation reaction using a strained cyclooctyne.
Materials:
-
Biomolecule containing an azide
-
Labeling reagent containing a strained cyclooctyne (e.g., DBCO, BCN)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Reactants: Dissolve the azide-modified biomolecule and the cyclooctyne-containing labeling reagent in PBS.
-
Reaction Setup: Combine the azide-modified biomolecule and the cyclooctyne reagent in a microcentrifuge tube. A slight molar excess (1.5 to 10-fold) of the labeling reagent is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy by observing the decrease in the absorbance of the DBCO group around 310 nm.[15]
-
Purification: Purify the bioconjugate using a suitable method to remove unreacted labeling reagent.
Concluding Remarks
Both CuAAC and SPAAC are powerful and versatile ligation chemistries with distinct advantages and disadvantages. CuAAC offers exceptionally fast reaction kinetics, making it ideal for applications where speed is paramount and potential cytotoxicity from the copper catalyst can be managed or is not a concern.[1] The development of highly effective copper-chelating ligands like THPTA has significantly improved the biocompatibility of CuAAC, expanding its utility in biological systems.[13][16][17]
On the other hand, SPAAC's key advantage is its copper-free nature, which makes it highly biocompatible and the preferred method for in vivo applications and live-cell imaging.[2][3] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed the kinetic gap, making SPAAC a viable option for a broader range of applications.[8] However, researchers should be aware of potential side reactions with thiols from cysteine residues.[5][6]
The selection between CuAAC and SPAAC should be guided by the specific requirements of the experiment, considering factors such as the sensitivity of the biological system to copper, the required reaction rate, and the potential for side reactions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their drug development and scientific research endeavors.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click reagents - Synvenio [synvenio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
A Researcher's Guide to Validating Bioconjugation Efficiency: Fluorescence Spectroscopy vs. Alternatives
For researchers, scientists, and drug development professionals, accurately determining the efficiency of bioconjugation is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. This guide provides a comprehensive comparison of fluorescence spectroscopy with other common analytical techniques for validating bioconjugation efficiency, supported by experimental data and detailed protocols.
Fluorescence spectroscopy stands out as a widely adopted method for its sensitivity and relative ease of use. However, a thorough understanding of its performance in comparison to other techniques, such as mass spectrometry and capillary electrophoresis, is essential for selecting the most appropriate validation strategy. This guide will delve into the quantitative performance, experimental workflows, and underlying principles of these methods.
Comparative Analysis of Bioconjugation Validation Methods
To facilitate a clear comparison, the following tables summarize the key performance indicators of fluorescence spectroscopy, mass spectrometry, and capillary electrophoresis for the validation of bioconjugation efficiency.
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Fluorescence Spectroscopy (with UV-Vis) | Measures the fluorescence emission of a fluorophore attached to a biomolecule. UV-Vis spectroscopy is used to determine the concentration of the protein and the degree of labeling (DOL). | - Degree of Labeling (DOL)- Conjugation efficiency (by comparing the fluorescence of the conjugate to a standard curve of the free fluorophore) | - High sensitivity[1][2]- Relatively low cost and wide availability of instrumentation- Non-destructive[3]- Can be used for in-solution measurements | - Indirect measurement of conjugation- Prone to interference from autofluorescence and quenching effects- Requires a fluorescent label- Does not provide information on the site of conjugation |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the mass of the bioconjugate. | - Exact mass of the conjugate- Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL)- Identification of conjugation sites (with tandem MS)- Heterogeneity of the conjugate population | - High accuracy and precision[4]- Provides direct information on the molecular weight of the conjugate[5][6]- Can identify specific sites of conjugation- Does not require a fluorescent label | - Higher cost of instrumentation and maintenance- More complex sample preparation and data analysis- Can be destructive to the sample- Matrix effects can suppress ionization |
| Capillary Electrophoresis (CE) | Separates molecules based on their size-to-charge ratio in a capillary filled with an electrolyte solution. | - Purity of the conjugate- Separation of conjugated, unconjugated, and fragmented species- Estimation of conjugation efficiency based on peak areas | - High separation efficiency and resolution[7][8]- Low sample consumption[9]- Can be automated for high-throughput analysis- Can be coupled with fluorescence detection for enhanced sensitivity | - Can be sensitive to matrix effects- Migration times can be affected by capillary surface interactions- Quantification can be less precise than MS |
Quantitative Performance Comparison
The following table presents a summary of key quantitative performance metrics for each technique, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the bioconjugate being analyzed.
| Parameter | Fluorescence Spectroscopy (with UV-Vis) | Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE-LIF) |
| Limit of Detection (LOD) | pM to nM range[1][2] | fmol to pmol range | pM to nM range[10] |
| Precision (RSD%) | Typically < 5% | < 10%[4] | < 5% for migration times, 5-15% for peak areas |
| Dynamic Range | 3-4 orders of magnitude[1] | 3-5 orders of magnitude | 3-4 orders of magnitude[7] |
| Analysis Time per Sample | 5-15 minutes | 15-60 minutes | 10-30 minutes |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable validation of bioconjugation efficiency. Below are the experimental protocols for the three compared techniques, along with visual workflows.
Fluorescence Spectroscopy with UV-Vis for Degree of Labeling (DOL) Determination
This method indirectly assesses bioconjugation efficiency by quantifying the average number of fluorophore molecules conjugated to each biomolecule.
Experimental Protocol:
-
Purification of the Bioconjugate: Remove any unconjugated fluorophore from the bioconjugate solution using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
UV-Vis Absorbance Measurement:
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (A280) to determine the protein concentration.
-
Measure the absorbance at the maximum absorption wavelength (λmax) of the fluorophore (A_dye).
-
-
Calculation of Protein Concentration:
-
Correct the A280 reading for the absorbance of the fluorophore at 280 nm. The correction factor (CF) is the ratio of the fluorophore's absorbance at 280 nm to its absorbance at λmax (CF = A280_dye / Amax_dye).
-
Corrected A280 = A280_conjugate - (A_dye × CF)
-
Calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = Corrected A280 / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculation of Fluorophore Concentration:
-
Calculate the molar concentration of the fluorophore using the Beer-Lambert law: Fluorophore Concentration (M) = A_dye / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the fluorophore at its λmax.
-
-
Calculation of Degree of Labeling (DOL):
-
DOL = Fluorophore Concentration (M) / Protein Concentration (M)
-
References
- 1. agilent.com [agilent.com]
- 2. wasatchphotonics.com [wasatchphotonics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in protein analysis by capillary and microchip electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Capillary Electrophoresis with Three-Color Fluorescence Detection for the Analysis of Glycosphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2-Dec-1-yn-5-yloxyoxane versus DBCO for Copper-Free Click Chemistry
In the realm of bioconjugation and chemical biology, copper-free click chemistry has emerged as a powerful tool for forging stable covalent bonds in complex biological environments. This guide provides a detailed comparison between the well-established reagent, Dibenzocyclooctyne (DBCO), and a simple linear alkyne, 2-Dec-1-yn-5-yloxyoxane, for their utility in these advanced applications. The core of this comparison lies in the fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the cornerstone of copper-free click chemistry.
The Decisive Role of Ring Strain in Copper-Free Click Chemistry
Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I) catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is achieved through the use of strained cyclooctynes, such as DBCO. The significant ring strain in these molecules, arising from the distortion of the alkyne's ideal 180° bond angle, provides the necessary activation energy for the reaction to proceed readily with azides without the need for a catalyst.[1] This bioorthogonal reaction is highly specific and efficient, making it ideal for in vivo and in vitro labeling studies.[2][3][4]
Linear alkynes, such as this compound, lack this inherent ring strain. Consequently, their reaction with azides is extremely slow under physiological conditions and does not proceed at a practical rate without the aid of a copper catalyst. This fundamental difference in reactivity dictates their suitability for copper-free applications.
Performance Data: DBCO as the Gold Standard
DBCO and its derivatives are widely recognized for their excellent performance in copper-free click chemistry. The following table summarizes key quantitative data for DBCO, underscoring its suitability for bioorthogonal applications.
| Parameter | Dibenzocyclooctyne (DBCO) | This compound |
| Reaction Rate Constant (k) | High (e.g., with benzyl azide, k₂ ≈ 0.1 M⁻¹s⁻¹) | Extremely Low (Not reported for copper-free conditions, requires catalyst) |
| Biocompatibility | Excellent; no copper catalyst required, minimizing cellular toxicity.[5][6] | Poor for copper-free applications due to lack of reactivity. Use in CuAAC introduces cytotoxicity concerns. |
| Stability | Good; stable in aqueous buffers and under physiological conditions for typical experiment durations.[6] | Stable as a chemical compound. |
| Solubility | Can be modified with hydrophilic groups (e.g., sulfo-DBCO) to enhance aqueous solubility. | Likely soluble in organic solvents; aqueous solubility may be limited. |
Experimental Protocols: A Focus on DBCO-Mediated Conjugation
Given the established utility of DBCO, a general protocol for its use in labeling biomolecules is provided below. Due to the unsuitability of this compound for copper-free click chemistry, a corresponding protocol is not applicable.
General Protocol for DBCO-Azide Ligation
This protocol outlines a typical procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
-
Reagent Preparation:
-
Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
Dissolve the azide-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the DBCO stock solution to the azide-containing biomolecule solution. A 1.5 to 10-fold molar excess of the DBCO reagent is commonly used.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to maintain the integrity of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy (if a fluorescent DBCO derivative was used).
-
Visualizing the Reaction Landscape
The following diagrams illustrate the fundamental principles and workflows discussed.
Caption: The fundamental difference in reactivity between a strained alkyne (DBCO) and a linear alkyne.
Caption: A typical experimental workflow for copper-free click chemistry using DBCO.
Conclusion: A Clear Choice for Copper-Free Applications
For researchers, scientists, and drug development professionals seeking a reliable method for copper-free bioconjugation, the choice between this compound and DBCO is unequivocal. DBCO, a strained cyclooctyne, is a highly effective reagent for SPAAC, offering rapid reaction kinetics, excellent biocompatibility, and proven utility in a wide range of biological applications. In contrast, this compound, as a simple linear alkyne, is fundamentally unsuited for copper-free click chemistry due to its lack of ring strain, which is the essential driving force for this catalyst-free reaction. The use of DBCO and other strained cyclooctynes remains the gold standard for robust and efficient bioorthogonal ligation.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
A Comparative Guide to Novel Cyclic Aryl Ether Ketones and Their Linear Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties and characterization of novel cyclic aryl ether ketones (c-AEKs) and their linear poly(aryl ether ketone) (PAEK) analogues. The unique topology of cyclic polymers, devoid of chain ends, imparts distinct physical and thermal properties, offering new avenues for the development of high-performance materials.[1][2] This document summarizes key performance data, outlines detailed experimental protocols for characterization, and visualizes the synthetic and analytical workflows.
Performance Comparison: Cyclic vs. Linear Aryl Ether Ketones
The absence of end groups in cyclic polymers leads to significant differences in their properties compared to linear polymers of the same chemical composition and molecular weight.[1] Generally, cyclic polymers exhibit higher glass transition temperatures, lower melt viscosities, and a smaller hydrodynamic volume in solution.[1][3] The following tables present a comparative summary of the key properties of a representative novel cyclic aryl ether ketone (based on poly(ether ether ketone), c-PEEK) and its linear counterpart (linear PEEK).
Table 1: Thermal Properties
| Property | Cyclic PEEK (c-PEEK) | Linear PEEK | Test Method |
| Glass Transition Temperature (Tg) | ~155 °C | ~143 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | ~335 °C | ~343 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) | > 500 °C | > 500 °C | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical and Physical Properties
| Property | Cyclic PEEK (c-PEEK) | Linear PEEK | Test Method |
| Tensile Strength | Data not readily available in a direct comparison | 90-100 MPa[4] | Tensile Test |
| Tensile Modulus | Data not readily available in a direct comparison | 3.5-4.1 GPa[4] | Tensile Test |
| Solution Viscosity | Lower intrinsic viscosity | Higher intrinsic viscosity | Capillary Viscometry |
| Melt Viscosity | Significantly lower than linear equivalent | Higher than cyclic equivalent | Rheometry |
| Solubility | Generally good solubility in organic solvents | Soluble in similar solvents, may differ in rate | Dissolution Testing |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Synthesis of Cyclic Aryl Ether Ketones
The synthesis of cyclic aryl ether ketones is typically achieved through a pseudo-high dilution method to favor intramolecular cyclization over intermolecular polymerization.
-
Materials: High-purity monomers (e.g., 4,4'-difluorobenzophenone and a bisphenol), anhydrous potassium carbonate (K₂CO₃), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or diphenyl sulfone).
-
Procedure:
-
A solution of the monomers is slowly added over an extended period (e.g., 24-48 hours) to a heated, stirred suspension of excess potassium carbonate in the solvent.
-
The reaction is maintained at a high temperature (e.g., 180-320 °C) under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The hot reaction mixture is filtered to remove the inorganic salts.
-
The cyclic oligomers are isolated from the filtrate by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying.
-
Purification of the cyclic products is typically performed by column chromatography or recrystallization.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Procedure: The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical procedure involves heating from room temperature to above the melting point (e.g., 400 °C) at a rate of 10 °C/min, holding for a few minutes to erase thermal history, cooling to below the glass transition temperature at 10 °C/min, and then reheating at 10 °C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: A small sample (10-20 mg) is placed in a ceramic or platinum pan.
-
Procedure: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5] The temperature at which 5% weight loss occurs is recorded as a measure of thermal stability.[6]
-
Mechanical Testing
-
Tensile Testing:
-
Instrument: A universal testing machine with appropriate grips and an extensometer.
-
Sample Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 standards by injection molding or by cutting from a thin film.[7]
-
Procedure: The specimen is clamped in the grips and subjected to a constant rate of extension until it fractures.[8] The stress-strain curve is recorded, from which tensile strength, tensile modulus, and elongation at break are determined.
-
Molecular Weight and Size Characterization
-
Gel Permeation Chromatography (GPC):
-
Instrument: A GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (e.g., refractive index or light scattering detector).[9]
-
Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform) at a low concentration (e.g., 1-2 mg/mL) and filtered through a microfilter.[5][9]
-
Procedure: The sample solution is injected into the GPC system, and the polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.[9] The molecular weight distribution is determined by calibrating the system with narrow molecular weight standards (e.g., polystyrene).[5][10]
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of novel cyclic aryl ether ketones.
Caption: Synthesis workflow for novel cyclic aryl ether ketones.
Caption: Characterization workflow for aryl ether ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis, properties and potential applications of cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. at-machining.com [at-machining.com]
- 5. GPC Analysis Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 6. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Biocompatibility of 2-Dec-1-yn-5-yloxyoxane
Disclaimer: As of October 2025, "2-Dec-1-yn-5-yloxyoxane" does not appear in publicly available scientific literature. The following guide presents a hypothetical assessment of this compound, hereafter referred to as Compound X, in comparison to well-established biocompatible materials. The data for Compound X is illustrative, while the data for the comparator materials is based on representative values from published studies. This guide is intended for research and drug development professionals.
This guide provides a comparative analysis of the in vivo biocompatibility of the novel compound this compound (Compound X). Its performance is evaluated against two widely used alternatives in biomedical applications: Polyethylene glycol (PEG) and Polylactic-co-glycolic acid (PLGA). The objective is to furnish researchers, scientists, and drug development professionals with a data-driven comparison to inform material selection for in vivo studies.
Comparative Biocompatibility Data
The biocompatibility of a material is a critical determinant of its success in in vivo applications. Key parameters include its effect on cell viability (cytotoxicity), its interaction with blood components (hemocompatibility), and the inflammatory response it elicits. The following tables summarize the performance of Compound X against PEG and PLGA across these fundamental assays.
Table 1: In Vitro Cytotoxicity and Hemocompatibility
| Parameter | Compound X (Hypothetical) | Polyethylene glycol (PEG) | Polylactic-co-glycolic acid (PLGA) | Test Method |
| IC₅₀ (NIH/3T3 Fibroblasts) | 250 µg/mL | >1000 µg/mL | >1000 µg/mL | MTT Assay |
| Hemolysis Percentage | 3.5% | <2% | <2% | ASTM F756-17 |
| Platelet Activation | Moderate | Low | Low to Moderate | Flow Cytometry |
Table 2: In Vivo Acute Toxicity and Inflammatory Response
| Parameter | Compound X (Hypothetical) | Polyethylene glycol (PEG) | Polylactic-co-glycolic acid (PLGA) | Test Method |
| LD₅₀ (Murine Model, IV) | 150 mg/kg | >2000 mg/kg | >5000 mg/kg | OECD Guideline 423 |
| TNF-α Levels (24h post-injection) | 85 pg/mL | 30 pg/mL | 45 pg/mL | ELISA |
| IL-6 Levels (24h post-injection) | 110 pg/mL | 40 pg/mL | 60 pg/mL | ELISA |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility data. The following sections describe the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: NIH/3T3 fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of Compound X, PEG, or PLGA nanoparticles (ranging from 1 µg/mL to 2000 µg/mL).
-
After 24 hours of incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Inflammatory Response Assessment
This protocol measures the levels of key pro-inflammatory cytokines in response to the test material.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Mice are randomly assigned to four groups (n=5 per group): Saline control, Compound X, PEG, and PLGA.
-
Materials are administered via a single intravenous (IV) injection at a dose of 50 mg/kg.
-
At 24 hours post-injection, blood samples are collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.
-
-
Cytokine Analysis: Plasma levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of complex processes, aiding in the comprehension of experimental designs and biological mechanisms.
Caption: Workflow for assessing the in vivo biocompatibility of a novel biomaterial.
Caption: TLR4-mediated inflammatory signaling pathway in response to a biomaterial.
Benchmarking the performance of 2-Dec-1-yn-5-yloxyoxane in drug discovery applications
Following a comprehensive search for "2-Dec-1-yn-5-yloxyoxane," no publicly available data, research, or mentions related to its use in drug discovery, performance benchmarks, or experimental protocols were found. The chemical name itself does not correspond to any indexed compound in major chemical databases.
A search for similar chemical structures yielded a result for "2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane" in PubChem, a public chemical database.[1] However, beyond its basic chemical properties, there is no associated literature or data regarding its application or performance in any field, including drug discovery.
Due to the complete absence of information on the specified topic, it is not possible to create the requested comparison guide. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways or workflows, cannot be fulfilled without foundational data on the compound's performance and mechanism of action.
It is recommended to verify the chemical name and spelling of the compound of interest. If the compound is proprietary, novel, or internal to an organization, the necessary data for such a comparative analysis would need to be generated through internal research and development efforts.
References
Safety Operating Guide
Proper Disposal of 2-Dec-1-yn-5-yloxyoxane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 2-Dec-1-yn-5-yloxyoxane as a hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of a cyclic ether (oxane) and a terminal alkyne, this compound should be handled with caution. Cyclic ethers can form explosive peroxides over time, and terminal alkynes can form explosive metal acetylides.
Assumed Hazards:
| Hazard Class | Justification |
| Flammable | Organic ethers are typically flammable. |
| Peroxide Former | The oxane ring is a cyclic ether, which can form explosive peroxides upon exposure to air and light.[1] |
| Skin and Eye Irritant | Many organic chemicals cause irritation upon contact. |
| Potential for Explosive Decomposition | Terminal alkynes can form explosive compounds, especially with certain metals. |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles |
| Hand Protection | Nitrile gloves (double-gloving is recommended) |
| Body Protection | Flame-resistant lab coat |
| Respiratory Protection | Use in a certified chemical fume hood |
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Waste Segregation Protocol:
-
Waste Stream: Halogenated Organic Waste
-
Container Type: Use a designated, properly labeled, and chemically compatible waste container with a screw-top cap. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Peroxide Former).[2][3]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Flowchart for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[4]
Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect all waste containing this compound, including contaminated materials from spills, in a properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage or evaporation.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and away from direct sunlight and incompatible chemicals.[5]
-
Waste Pickup: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[6]
The following diagram outlines the disposal workflow.
Caption: Disposal Workflow for this compound Waste.
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] It is the responsibility of the principal investigator and the laboratory to ensure full compliance.[9]
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. osha.gov [osha.gov]
- 9. uc.edu [uc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
